5-Chloro-2-fluorophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-chloro-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTUVWGMCFXUAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395469 | |
| Record name | 5-Chloro-2-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352535-83-2 | |
| Record name | 5-Chloro-2-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-Chloro-2-fluoro-phenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Utility of 5-Chloro-2-fluorophenylboronic Acid in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal and Materials Chemistry
5-Chloro-2-fluorophenylboronic acid has emerged as a crucial intermediate in the landscape of pharmaceutical and materials science research.[1] Its strategic placement of halogen atoms—a chlorine and a fluorine—on a phenylboronic acid scaffold provides a unique combination of reactivity and regioselectivity.[1][2] This molecule is particularly valued as a key reactant in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][3] The ability to construct complex biaryl structures under relatively mild conditions makes this compound an invaluable tool for medicinal chemists aiming to fine-tune the pharmacological profiles of drug candidates.[3] The introduction of fluorine, in particular, can significantly modulate properties such as lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks like this one highly sought after in drug discovery programs.[4] This guide provides a comprehensive overview of the chemical properties, applications, and handling of this compound, offering field-proven insights for its effective utilization.
Core Physicochemical Properties
The utility of any chemical reagent is fundamentally governed by its physical and chemical properties. A thorough understanding of these characteristics is paramount for experimental design, ensuring both safety and reproducibility.
| Property | Value | Source |
| CAS Number | 352535-83-2 | |
| Molecular Formula | C₆H₅BClFO₂ | |
| Molecular Weight | 174.37 g/mol | |
| Appearance | White to off-white solid/crystalline powder | [5] |
| Melting Point | 122-127 °C | [3] |
| Boiling Point | 310.8±52.0 °C (Predicted) | [5] |
| Density | 1.41±0.1 g/cm³ (Predicted) | [5] |
| pKa | 7.35±0.58 (Predicted) | [5] |
| Storage | Keep in a dark place, sealed in dry, at room temperature. | [5] |
It is important to note that this compound may contain varying amounts of its anhydride.
Synthesis and Reactivity
While multiple synthetic routes may exist, a common approach to synthesizing arylboronic acids involves the reaction of an aryl halide with an organolithium reagent, followed by quenching with a borate ester and subsequent hydrolysis.
Representative Synthetic Workflow
References
Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to 5-Chloro-2-fluorophenylboronic Acid (CAS: 352535-83-2)
This compound is a halogen-substituted arylboronic acid that has emerged as a crucial reagent in contemporary organic synthesis. Its strategic placement of chloro and fluoro substituents on the phenyl ring imparts unique reactivity and allows for the construction of complex molecular architectures that are highly sought after in medicinal chemistry and materials science.[1][2] Primarily utilized as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, this compound serves as a foundational building block for a diverse array of high-value compounds.[3][4] Its application is central to the synthesis of various pharmaceutical agents, including muscarinic acetylcholine receptor agonists, kinesin spindle protein inhibitors, and GABA α2/3 agonists.[3][5] This guide provides an in-depth exploration of its properties, synthesis, and core applications, with a focus on the practical insights required for its successful implementation in a research and development setting.
Core Physicochemical and Safety Profile
Understanding the fundamental properties and handling requirements of a reagent is paramount for its effective and safe utilization. This compound is a stable, solid compound under standard laboratory conditions, though it is often supplied with varying amounts of its corresponding anhydride, a common characteristic of boronic acids.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 352535-83-2 | [3] |
| Molecular Formula | C₆H₅BClFO₂ | [4] |
| Molecular Weight | 174.37 g/mol | [4] |
| Appearance | White to off-white powder or crystalline solid | [5] |
| Melting Point | 122-127 °C | [3][4] |
| Storage Temperature | Room Temperature; Keep in a dark, dry, and sealed place | [4][5] |
| SMILES String | OB(O)c1cc(Cl)ccc1F | |
| InChI Key | GGTUVWGMCFXUAS-UHFFFAOYSA-N | [4] |
Safety and Handling Synopsis
Proper handling is essential to ensure laboratory safety. This compound is classified as an irritant and is harmful if swallowed.[5]
| Hazard Profile | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [6] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [6] |
| Precautionary Measures | P264: Wash skin thoroughly after handlingP280: Wear protective gloves/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and water | [6][7] |
| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, Type N95 (US) or equivalent respirator | [7] |
| Handling | Avoid dust formation. Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. | [6][7] |
Synthesis Pathway: From Aryl Halide to Boronic Acid
The synthesis of arylboronic acids typically proceeds via a lithium-halogen exchange followed by electrophilic trapping with a borate ester. This well-established methodology can be applied to generate this compound from its corresponding aryl bromide.
The causality behind this multi-step process is critical:
-
Low Temperature (-78 °C): This is essential to ensure the stability of the highly reactive aryllithium intermediate, preventing unwanted side reactions and decomposition.
-
Anhydrous Conditions: All reagents and solvents must be free of water, which would rapidly quench the aryllithium intermediate and halt the reaction.
-
Acidic Workup: The final hydrolysis step is necessary to convert the boronate ester intermediate into the desired boronic acid product.
A general, illustrative synthesis is detailed below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 352535-83-2 [chemicalbook.com]
- 4. This compound CAS#: 352535-83-2 [amp.chemicalbook.com]
- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-fluorophenylboronic Acid
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 5-Chloro-2-fluorophenylboronic acid, a key building block in modern medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical considerations necessary for the successful and safe execution of its synthesis.
Introduction: The Significance of this compound
This compound is a versatile bifunctional reagent of significant interest in organic synthesis. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] This reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, particularly biaryl and heteroaryl structures, which are prevalent in many drug candidates.[4][5][6] The strategic placement of the chloro and fluoro substituents on the phenyl ring provides unique electronic and steric properties, influencing the reactivity and regioselectivity of subsequent transformations and modulating the physicochemical properties of the final products, such as metabolic stability and binding affinity.[4][6][7] Consequently, high-purity this compound is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][8]
Synthetic Strategy: The Lithiation-Borylation Approach
The most common and efficient method for the synthesis of arylboronic acids, including this compound, is through a lithiation-borylation sequence.[9][10] This powerful methodology involves the deprotonation of an aromatic ring or, more commonly, a halogen-metal exchange, to generate a potent organolithium nucleophile. This intermediate is then quenched with an electrophilic boron source, typically a trialkyl borate, to form the corresponding boronate ester, which is subsequently hydrolyzed to the desired boronic acid.
A representative synthesis for a regioisomeric compound, 4-chloro-2-fluorophenylboronic acid, proceeds via the reaction of 1-bromo-4-chloro-2-fluorobenzene with n-butyllithium, followed by treatment with trimethyl borate and acidic workup.[11] This well-established procedure serves as a robust template for the synthesis of the target molecule, this compound, by substituting the starting material with the appropriate isomer, 1-bromo-5-chloro-2-fluorobenzene.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of this compound via lithiation-borylation.
Experimental Protocol
This protocol is adapted from established procedures for analogous compounds.[11] Researchers should always perform a thorough risk assessment before commencing any chemical synthesis.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Key Properties |
| 1-Bromo-5-chloro-2-fluorobenzene | 201849-23-4 | 209.44 g/mol | Starting material |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 g/mol | Pyrophoric, moisture-sensitive |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | Anhydrous solvent |
| Trimethyl borate | 121-43-7 | 103.91 g/mol | Moisture-sensitive electrophile |
| Hydrochloric acid (1 M aqueous) | 7647-01-0 | 36.46 g/mol | For hydrolysis and workup |
| Diethyl ether | 60-29-7 | 74.12 g/mol | Extraction solvent |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 g/mol | Drying agent |
Step-by-Step Methodology
-
Reaction Setup: All glassware must be thoroughly dried in an oven (e.g., at 120 °C for several hours) and assembled while hot under a stream of inert gas (nitrogen or argon).[12][13] This is crucial to prevent the quenching of the highly reactive organolithium intermediate by atmospheric moisture.[12] The reaction should be conducted in a fume hood.[13]
-
Initial Cooldown: To a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a septum, add 1-bromo-5-chloro-2-fluorobenzene and anhydrous tetrahydrofuran (THF). Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Formation of the Organolithium Intermediate: Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. The addition of the organolithium reagent should be done with extreme care, as it is pyrophoric.[14][15][16] Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.
-
Borylation: Add trimethyl borate (1.2 equivalents) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir for an additional 30 minutes at this temperature.
-
Quenching and Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Slowly add 1 M aqueous hydrochloric acid to quench the reaction and hydrolyze the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (or another suitable organic solvent) two to three times.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
Safety Considerations for Organolithium Reagents
Working with organolithium reagents like n-butyllithium requires strict adherence to safety protocols due to their pyrophoric nature, meaning they can ignite spontaneously on contact with air or moisture.[15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and suitable gloves.[12][13] It is recommended to use nitrile gloves underneath neoprene gloves for enhanced protection.[14]
-
Inert Atmosphere: All manipulations must be carried out under an inert atmosphere of nitrogen or argon using Schlenk line techniques or in a glove box.[12]
-
Emergency Preparedness: A container of powdered lime or sand should be readily accessible to smother any potential fires.[14] A Class B or D fire extinguisher should also be available. Do not use water or carbon dioxide extinguishers on organolithium fires.[13][15]
-
Never Work Alone: It is crucial to have another person present in the laboratory who is aware of the potential hazards and emergency procedures.[13][15][16]
Purification and Characterization
Crude arylboronic acids often contain impurities, including the corresponding boroxine (a trimeric anhydride formed by dehydration).[17] Therefore, purification is a critical step to obtain material of high purity suitable for subsequent applications.
Purification Techniques
-
Recrystallization: This is a common and effective method for purifying solid boronic acids.[18] The choice of solvent is crucial and may require some experimentation. A mixture of a solvent in which the compound is soluble and a non-solvent can be effective.
-
Acid-Base Extraction: Boronic acids are acidic and can be converted to their corresponding boronate salts with a base (e.g., sodium hydroxide).[19] The salt is typically water-soluble, allowing for the removal of non-acidic organic impurities by washing with an organic solvent. The aqueous layer is then acidified to precipitate the purified boronic acid, which can be collected by filtration.[18][19]
-
Chromatography: While silica gel chromatography can be challenging for boronic acids due to their polarity and potential for decomposition on the stationary phase, it is sometimes employed.[17][18] Using a less acidic stationary phase like neutral alumina or silica gel treated with boric acid can mitigate these issues.[18][20]
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear in the range of 7.0-8.0 ppm, with splitting patterns influenced by both H-H and H-F couplings. A broad singlet corresponding to the B(OH)₂ protons will also be present, with its chemical shift being dependent on solvent and concentration.[21] |
| ¹³C NMR | Aromatic carbons will be observed between 100-165 ppm. The carbon atom directly attached to the boron will likely show a broad signal. Carbons attached to fluorine will exhibit large one-bond C-F coupling constants.[21] |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment.[21][22] |
| ¹¹B NMR | A broad signal is characteristic for the boron nucleus in boronic acids.[21] |
| Melting Point | A sharp melting point range is indicative of high purity. The reported melting point for this compound is 122-127 °C.[1][2] |
| Mass Spectrometry | Provides the molecular weight of the compound, confirming its identity. |
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[1][2] This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[3][6][23]
General Suzuki-Miyaura Coupling Workflow
Caption: Key components of a typical Suzuki-Miyaura cross-coupling reaction.
The reaction involves a catalytic cycle of oxidative addition of an organohalide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst.[6] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and depends on the specific substrates being coupled.
Conclusion
The synthesis of this compound via the lithiation-borylation pathway is a reliable and scalable method for producing this important synthetic intermediate. Careful attention to anhydrous reaction conditions and stringent safety protocols, particularly when handling pyrophoric organolithium reagents, is paramount for the successful and safe execution of this procedure. Proper purification and thorough analytical characterization are essential to ensure the quality of the final product, enabling its effective use in demanding applications such as pharmaceutical drug discovery and materials science.
References
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A Comprehensive Safety and Handling Guide for 5-Chloro-2-fluorophenylboronic Acid
This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 5-Chloro-2-fluorophenylboronic acid (CAS No. 352535-83-2). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this reagent. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.
Compound Profile and Primary Applications
This compound is a synthetic building block widely employed in organic chemistry. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki reaction, to form carbon-carbon bonds.[1][2] This reactivity makes it a valuable reagent in the synthesis of complex molecules, including pharmaceuticals and materials with novel electronic properties.[1][2][3] Given its role in these critical synthetic transformations, a thorough understanding of its hazard profile is paramount for all laboratory personnel.
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation and acute toxicity.[1][4]
The following table summarizes the GHS hazard classifications derived from consensus data.[1][4][6][7]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[8][9] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][5][7][10] |
Below is a visual representation of the GHS pictograms and associated hazards for this compound.
Caption: GHS Hazard Pictogram and Statements.
Toxicological Profile: Understanding the Risks
The primary toxicological concerns with this compound are its irritant properties and potential for acute toxicity upon ingestion.
-
Skin Irritation (Category 2): Direct contact with the solid powder or solutions can cause skin irritation, characterized by redness, itching, and inflammation.[8][9]
-
Serious Eye Irritation (Category 2A): This is a significant risk. The fine powder can easily become airborne and contact the eyes, causing serious irritation that may lead to pain, redness, and watering.[8][9] Prompt and thorough rinsing is critical to prevent potential damage.
-
Respiratory Tract Irritation (Category 3): Inhalation of dust may irritate the respiratory system, leading to coughing and sneezing.[4][5][10] Handling should be performed in a manner that minimizes dust generation.
-
Acute Oral Toxicity (Category 4): The compound is classified as harmful if swallowed.[1] Ingestion may lead to gastrointestinal irritation.[4]
It is important to note that there is limited to no available data regarding the chronic effects, carcinogenicity, mutagenicity, or reproductive toxicity of this compound.[9][11] This data gap necessitates a conservative approach, treating the substance with care to minimize all routes of exposure.
Emergency Response Protocols
A clear and rehearsed emergency plan is crucial. The following protocols are based on standard laboratory safety practices and information from supplier safety data sheets.
First-Aid Measures
Rapid and appropriate first aid can significantly mitigate the severity of an exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | 1. Immediately move the affected person to fresh air.[4][12] 2. Keep the person at rest in a position comfortable for breathing. 3. If the person feels unwell or breathing is difficult, seek immediate medical attention.[4][12] |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected skin area gently and thoroughly with plenty of soap and water for at least 15 minutes.[4][12] 3. If skin irritation occurs or persists, seek medical advice.[6] |
| Eye Contact | 1. Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes.[4][12] 2. Remove contact lenses, if present and easy to do so. Continue rinsing.[4][6] 3. It is critical to seek immediate medical attention if eye irritation persists.[4][6] |
| Ingestion | 1. Rinse the mouth thoroughly with water. Do not induce vomiting. 2. If the person feels unwell, call a poison center or doctor immediately.[1][4][12] 3. Never give anything by mouth to an unconscious person. |
Fire-Fighting and Spill Management
The following workflows outline the procedural logic for responding to a fire or a chemical spill involving this compound.
Caption: Workflow for managing an accidental spill.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[13]
-
Specific Hazards: The compound is combustible. Upon heating or combustion, it may decompose to release poisonous and irritating fumes, including carbon oxides, hydrogen halides, and boron oxides.[4][13][14][15]
-
Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[13][14] Fire-extinguishing work should be done from the windward side to avoid exposure to hazardous fumes.
Safe Handling, Storage, and Exposure Control
Proactive measures are the most effective way to ensure safety when working with this chemical.
Engineering and Administrative Controls
The foundation of safe handling is a well-designed workspace.
-
Ventilation: Always handle this compound in a well-ventilated area.[12] A chemical fume hood or a local exhaust system is required to control airborne dust concentrations.[8]
-
Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][6][13]
-
Inventory Management: Maintain an accurate inventory of the chemical.[16] All containers must be clearly labeled with the chemical name and associated hazards.[16]
Personal Protective Equipment (PPE)
The correct selection and use of PPE provide the final barrier of protection.
Caption: Recommended PPE for handling the compound.
-
Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4][5][14] A face shield may be required for procedures with a high risk of splashing or dust generation.
-
Skin and Hand Protection: Wear a lab coat and handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[6] Use proper glove removal technique to avoid skin contact.[17]
-
Respiratory Protection: For tasks that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved dust respirator should be used.[4][6][14]
Handling and Storage Protocols
-
Safe Handling: Avoid contact with skin, eyes, and clothing.[8][13] Avoid breathing dust.[4] Wash hands and face thoroughly after handling.[4][8] Do not eat, drink, or smoke in the work area.[4]
-
Storage Conditions: Store in a cool, dry, and dark place. Keep the container tightly closed and sealed.[4][13][16] Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][14][15]
Physical and Chemical Properties
| Property | Value |
| CAS Number | 352535-83-2[1] |
| Molecular Formula | C₆H₅BClFO₂ |
| Molecular Weight | 174.37 g/mol [1] |
| Appearance | White to almost white solid, powder, or crystal[1][3] |
| Melting Point | 122-127 °C (lit.)[1][2] |
| Flash Point | 77 °C (lit.)[5] |
| Density | ~1.41 g/cm³ (predicted)[3][5] |
Note: This compound is often supplied containing varying amounts of its anhydride.[1]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[4][15]
-
Incompatible Materials: Strong oxidizing agents, strong acids.[4][14][15]
-
Hazardous Decomposition Products: Combustion or thermal decomposition can produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and oxides of boron.[4][14][15]
Ecological and Disposal Considerations
-
Ecological Information: There is currently no comprehensive data available on the ecological effects of this compound.[5] It is not classified as an environmental hazard based on available information, and it is not considered to be persistent, bioaccumulative, or toxic (PBT).[8][11] However, good laboratory practice dictates that the product should not be allowed to enter drains or the environment.[13][17]
-
Disposal: All waste material must be disposed of in accordance with federal, state, and local environmental regulations.[4][12] This should be done through a licensed waste disposal company.[11]
References
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- 16. ehs.berkeley.edu [ehs.berkeley.edu]
- 17. aaronchem.com [aaronchem.com]
reactivity of 5-Chloro-2-fluorophenylboronic acid
An In-depth Technical Guide to the Reactivity of 5-Chloro-2-fluorophenylboronic Acid
Abstract
This compound has emerged as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern—featuring an electron-withdrawing chlorine atom para to the boronic acid and a highly electronegative fluorine atom in the ortho position—imparts a distinct reactivity profile. This guide provides an in-depth analysis of the chemical behavior of this compound, with a primary focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will explore the electronic and steric factors governing its reactivity, discuss common side reactions such as protodeboronation, and provide field-proven protocols for its successful implementation in synthetic workflows. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile reagent.
Physicochemical Properties and Significance
This compound is a white to off-white solid at room temperature.[1] Its structure is foundational for the synthesis of complex biaryl molecules, which are prevalent in many biologically active compounds.[2] It serves as a key reactant in the synthesis of biaryl amides with muscarinic acetylcholine receptor activity, inhibitors for kinesin spindle protein, and GABA α2/3 agonists.[3][4] Beyond pharmaceuticals, its utility extends to the development of advanced polymers and nanomaterials.
| Property | Value | Reference |
| CAS Number | 352535-83-2 | [3][4] |
| Molecular Formula | C₆H₅BClFO₂ | [3][5] |
| Molecular Weight | 174.37 g/mol | [3] |
| Melting Point | 122-127 °C | [3][4] |
| Appearance | White to off-white solid/powder | [1][3] |
| InChI Key | GGTUVWGMCFXUAS-UHFFFAOYSA-N | [3][5] |
Core Reactivity Profile: The Interplay of Electronic and Steric Effects
The is dominated by the electronic influence of its halogen substituents. Understanding these effects is critical for predicting its behavior and optimizing reaction conditions.
Electronic Effects of Fluoro and Chloro Substituents
-
Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect. The fluorine atom at the ortho position has the most significant impact, increasing the Lewis acidity of the boron center.[6][7] This enhanced acidity facilitates the formation of the boronate complex, a key step for efficient transmetalation in the Suzuki-Miyaura cycle.[7][8]
-
Resonance Effect (+M): While halogens inductively withdraw electron density, they can also donate electron density to the aromatic ring via resonance. However, for halogens, the inductive effect is generally considered to dominate over the resonance effect in influencing electrophilic aromatic substitution reactivity.[9]
-
The Ortho-Fluoro Advantage: The presence of a fluorine atom ortho to the boronic acid group is particularly noteworthy. It can lead to the formation of an intramolecular B-O-H···F hydrogen bond, which further increases the compound's acidity and can stabilize the molecule.[7][8] This heightened Lewis acidity is beneficial, as it can accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle.
The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C(sp²)–C(sp²) bonds.[2][3] The reaction's success hinges on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
The enhanced Lewis acidity of this compound can lead to faster transmetalation rates compared to less activated boronic acids.[10] This allows couplings to proceed under milder conditions, often at room temperature, which is crucial for preserving sensitive functional groups and minimizing side reactions.[10][11]
Navigating Potential Side Reactions
While a powerful reagent, its unique structure also presents challenges. Awareness of potential side reactions is essential for maximizing yield and purity.
Protodeboronation: A Key Challenge
A significant challenge, particularly with ortho-fluorinated arylboronic acids, is their propensity to undergo protodeboronation.[12][13] This is a non-productive pathway where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the reagent. This side reaction is often accelerated by the basic conditions required for the Suzuki coupling.[13]
Caption: The competitive protodeboronation side reaction.
Mitigation Strategies:
-
Use of Milder Bases: Employing bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be less aggressive than stronger bases like sodium hydroxide.[12][13]
-
Highly Active Catalysts: Using advanced palladium precatalysts that generate the active Pd(0) species rapidly at low temperatures allows the desired cross-coupling to outcompete the slower protodeboronation process.[10][11]
-
Anhydrous Conditions: Minimizing water can sometimes slow the rate of protodeboronation, though many modern protocols successfully use aqueous solvent systems.[12]
Homocoupling
Homocoupling is another potential side reaction where two molecules of the boronic acid react to form a symmetrical biaryl (2,2'-difluoro-5,5'-dichlorobiphenyl). This is typically a minor pathway in well-optimized cross-coupling reactions but can become significant under certain conditions, such as in the presence of specific copper catalysts or oxidants.[14][15][16] Careful selection of the palladium catalyst and exclusion of unwanted oxidants generally keeps this reaction suppressed.
Practical Application: A Validated Protocol
Achieving high yields requires careful attention to the choice of catalyst, base, and solvent, as well as rigorous experimental technique.
Summary of Recommended Reaction Conditions
The choice of conditions is highly substrate-dependent, but the following table summarizes common and effective systems for coupling this compound with various aryl halides.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time | Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 h | >95 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 h | >95 |
| 2-Chlorobenzonitrile | PdCl₂(dppf) (1-3) | - | K₂CO₃ (3) | Acetonitrile | 140 (MW) | 15 min | ~80-90 |
| Aryl Chlorides | Precatalyst 13 (2) | - | K₃PO₄ (0.5M aq) | THF | RT | 30 min | Excellent |
(Note: This table is a synthesis of data from multiple sources.[10][12][17] Yields are substrate-dependent and optimization is recommended.)
Step-by-Step Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Chloride
This protocol is a self-validating system designed for high efficiency and reproducibility, adapted from state-of-the-art methods for coupling challenging boronic acids.[10][13]
Caption: A robust workflow for Suzuki-Miyaura coupling.
Methodology:
-
Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), this compound (1.2-1.5 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide coupling partner. A highly active precatalyst is chosen to ensure rapid formation of the active Pd(0) species, enabling the reaction to proceed at low temperatures and outpace protodeboronation.[10][11]
-
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Establishing an inert atmosphere is critical for catalyst longevity and reaction efficiency.
-
-
Solvent Addition: Add the degassed anhydrous organic solvent (e.g., THF or Dioxane) followed by the degassed aqueous base solution via syringe.
-
Causality: Degassing the solvents by sparging with an inert gas for 15-30 minutes removes dissolved oxygen, further protecting the catalyst.
-
-
Reaction Execution: Stir the biphasic mixture vigorously at the designated temperature (room temperature for highly active systems, or heated to 40-80 °C for less reactive substrates).[10][12]
-
Causality: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating the transfer of reactants and promoting an efficient reaction rate.
-
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent such as ethyl acetate. Separate the layers. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[12]
-
Purification: Filter the dried solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[12][13]
Conclusion
This compound is a highly valuable and reactive building block for modern organic synthesis. Its utility is derived from the unique electronic properties conferred by its halogen substituents, which enhance its Lewis acidity and promote efficient participation in Suzuki-Miyaura cross-coupling reactions. While chemists must remain vigilant to the potential for protodeboronation, the strategic selection of highly active palladium catalysts and optimized reaction conditions allows for the reliable and high-yield synthesis of complex, value-added molecules. The protocols and insights provided herein serve as a robust foundation for the successful application of this versatile reagent in research and development.
References
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- 2. nbinno.com [nbinno.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | 352535-83-2 [chemicalbook.com]
- 5. PubChemLite - (5-chloro-2-fluoro-phenyl)boronic acid (C6H5BClFO2) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Cornerstone: A Technical Guide to 5-Chloro-2-fluorophenylboronic Acid and Its Derivatives
Abstract
5-Chloro-2-fluorophenylboronic acid has emerged as a pivotal building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique substitution pattern—featuring a chlorine atom and an ortho-fluorine atom on a phenylboronic acid scaffold—imparts distinct reactivity and conformational properties that are highly sought after in the design of complex molecular architectures. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its application in palladium-catalyzed cross-coupling reactions. Authored from the perspective of a seasoned application scientist, this document aims to bridge theoretical concepts with practical, field-proven insights for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Importance of Fluorinated Arylboronic Acids
The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug discovery for enhancing metabolic stability, modulating lipophilicity, and improving binding affinity.[1] Arylboronic acids, as versatile reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, provide a powerful platform for the construction of carbon-carbon bonds.[2] The convergence of these two fields has led to the development of a diverse array of fluorinated arylboronic acids, with this compound standing out as a particularly valuable intermediate.[3] The presence of the ortho-fluorine substituent can influence the acidity and reactivity of the boronic acid moiety, while the chlorine atom offers an additional site for chemical modification or can contribute to the overall electronic properties of the target molecule.[4][5]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use.
| Property | Value | Source |
| CAS Number | 352535-83-2 | [6] |
| Molecular Formula | C₆H₅BClFO₂ | [7] |
| Molecular Weight | 174.37 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 122-127 °C | [6] |
| SMILES | OB(O)c1cc(Cl)ccc1F | |
| InChIKey | GGTUVWGMCFXUAS-UHFFFAOYSA-N | [7] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum of fluorinated phenylboronic acids can be complex due to fluorine-proton coupling. A detailed analysis of the aromatic region is crucial for confirming the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum provides valuable information on the carbon framework, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting patterns.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom.
-
¹¹B NMR: Boron NMR can be used to characterize the boronic acid functionality.
-
Mass Spectrometry: Provides confirmation of the molecular weight and fragmentation pattern.
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient method for the synthesis of arylboronic acids is through the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic hydrolysis.[8] The following protocol is a representative procedure for the synthesis of a structurally similar compound, 4-chloro-2-fluorophenylboronic acid, and can be adapted for the synthesis of the 5-chloro isomer.[9]
Reaction Scheme:
Figure 1: Synthesis of 4-Chloro-2-fluorophenylboronic acid.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-chloro-2-fluorobenzene and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (typically a 2.5 M solution in hexanes) dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour. Causality Note: The low temperature is crucial to prevent side reactions and ensure the selective formation of the desired organolithium species.
-
Borylation: Slowly add trimethyl borate to the reaction mixture, again maintaining the temperature at -78 °C. Allow the reaction to proceed for 30 minutes.
-
Hydrolysis and Workup: Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid (e.g., 1N HCl). Allow the mixture to warm to room temperature with stirring. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of chloroform and hexane) to yield the pure arylboronic acid.[9]
The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Application
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate.[10] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[11]
Catalytic Cycle:
Figure 2: The catalytic cycle of the Suzuki-Miyaura reaction.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine the aryl halide, this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate. The crude product is then purified, typically by column chromatography on silica gel.
Applications in Drug Discovery and Materials Science
This compound is a key reactant in the synthesis of a variety of biologically active molecules and advanced materials.
-
Medicinal Chemistry: It is utilized in the synthesis of:
-
Muscarinic Acetylcholine Receptor Agonists: These compounds are of interest for the treatment of various neurological disorders.[6]
-
Kinesin Spindle Protein (KSP) Inhibitors: KSP is a target for the development of novel anticancer agents.[6]
-
GABA α2/3 Agonists: These molecules have potential applications in the treatment of anxiety and other central nervous system disorders.[6]
-
Targeted Cancer Therapies: The unique electronic properties of the resulting biaryl structures can enhance binding to biological targets.
-
-
Materials Science: The derivatives of this compound can be incorporated into polymers and other materials to fine-tune their electronic and physical properties for applications in electronics and coatings.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Boronic acid waste should be collected in a designated, labeled hazardous waste container.[13] Never dispose of boronic acids down the drain.[13]
Conclusion: A Versatile Tool for Modern Synthesis
This compound is a testament to the power of strategic molecular design. Its unique combination of a reactive boronic acid moiety with the electronic influence of chlorine and an ortho-fluorine atom makes it an invaluable tool for synthetic chemists. From enabling the efficient construction of complex drug candidates to the development of novel materials, the applications of this versatile building block continue to expand. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for harnessing its full potential in the laboratory and beyond.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 352535-83-2 [chemicalbook.com]
- 7. PubChemLite - (5-chloro-2-fluoro-phenyl)boronic acid (C6H5BClFO2) [pubchemlite.lcsb.uni.lu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. earth.utah.edu [earth.utah.edu]
- 13. benchchem.com [benchchem.com]
- 14. nottingham.ac.uk [nottingham.ac.uk]
Introduction to 5-Chloro-2-fluorophenylboronic Acid
An In-depth Technical Guide to the Solubility of 5-Chloro-2-fluorophenylboronic Acid
This guide provides a comprehensive technical overview of the solubility of this compound, a critical reagent in contemporary organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the factors governing the solubility of this compound, offers methodologies for its empirical determination, and contextualizes its solubility within its primary application—the Suzuki-Miyaura cross-coupling reaction.
This compound is a bifunctional organoboron compound that has garnered significant interest as a building block in the synthesis of complex organic molecules. Its utility is most pronounced in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The strategic placement of the chloro and fluoro substituents on the phenyl ring imparts unique electronic properties that can influence reaction kinetics and the physicochemical characteristics of the resulting products, which are often intermediates in the development of pharmaceuticals and advanced materials.[1]
A fundamental yet often overlooked property that dictates the utility of a solid reagent is its solubility in common organic solvents. Proper solvent selection is paramount for achieving optimal reaction conditions, maximizing yields, and ensuring the reproducibility of synthetic protocols. This guide aims to provide a detailed understanding of the solubility profile of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 352535-83-2 | [1] |
| Molecular Formula | C₆H₅BClFO₂ | [1] |
| Molecular Weight | 174.37 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [1] |
| Melting Point | 122-127 °C | [1] |
The Complex Nature of Arylboronic Acid Solubility
The dissolution of arylboronic acids is a more complex phenomenon than that of typical organic solids. This complexity primarily arises from the propensity of boronic acids to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.
The Boronic Acid-Boroxine Equilibrium
In the solid state and in solution, three molecules of a boronic acid can undergo dehydration to form a six-membered ring composed of alternating boron and oxygen atoms. This equilibrium is influenced by several factors, including the electronic nature of the substituents on the aryl ring, the solvent, temperature, and the presence of water.
References
A Comprehensive Technical Guide to 5-Chloro-2-fluorophenylboronic Acid: Synthesis, Reactivity, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-fluorophenylboronic acid has emerged as a pivotal building block in contemporary organic synthesis, prized for its unique electronic properties and versatile reactivity. This guide provides an in-depth exploration of its synthesis, physicochemical characteristics, and extensive applications, with a pronounced focus on its role in palladium-catalyzed cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights, offering detailed experimental protocols, mechanistic discussions, and a survey of its utility in the development of pharmaceuticals and advanced materials. By elucidating the causal relationships behind experimental choices and grounding all information in authoritative references, this guide serves as an essential resource for researchers aiming to harness the full potential of this valuable synthetic intermediate.
Introduction: The Strategic Importance of Halogenated Phenylboronic Acids
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the way chemists construct complex molecular architectures. Among these, the Suzuki-Miyaura coupling stands as a titan, offering a robust and functional-group-tolerant method for the formation of carbon-carbon bonds.[1] Central to this reaction is the organoboron reagent, typically a boronic acid. The strategic placement of halogen substituents on the phenylboronic acid ring profoundly influences its reactivity, stability, and the properties of the resulting biaryl products.
This compound is a prime example of a strategically substituted reagent. The presence of a chlorine atom at the 5-position and a fluorine atom at the 2-position imparts a unique electronic profile, enhancing its utility in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] This guide will delve into the core aspects of this reagent, providing a comprehensive overview for both seasoned researchers and those new to the field.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use.
| Property | Value | Reference |
| CAS Number | 352535-83-2 | [2] |
| Molecular Formula | C₆H₅BClFO₂ | [2] |
| Molecular Weight | 174.37 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 122-127 °C | [2] |
| SMILES | OB(O)c1cc(Cl)ccc1F | [2] |
| InChI Key | GGTUVWGMCFXUAS-UHFFFAOYSA-N | [2] |
Safety Profile:
This compound is classified as an acute toxicant if swallowed and can cause skin and eye irritation.[2][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[2] Work should be conducted in a well-ventilated fume hood.
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264, P270, P301+P312, P501 |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | P280, P302+P352, P332+P313, P362 |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) | P280, P305+P351+P338, P337+P313 |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | P261, P271, P304+P340, P312 |
Synthesis of this compound
Conceptual Workflow for Synthesis:
Caption: General workflow for the synthesis of arylboronic acids.
Detailed Experimental Protocol (Adapted from a similar synthesis):
Materials:
-
1-Bromo-5-chloro-2-fluorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Hydrochloric acid (aqueous solution)
-
Anhydrous magnesium sulfate
-
Solvents for extraction and recrystallization (e.g., ether, hexane)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-bromo-5-chloro-2-fluorobenzene and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.
-
Add trimethyl borate dropwise, again ensuring the temperature remains below -70 °C. Continue stirring for an additional 30 minutes.
-
Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield pure this compound.
Reactivity and Mechanistic Considerations in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the cornerstone application of this compound. The reaction's success hinges on a delicate interplay of catalyst, base, solvent, and the electronic nature of the coupling partners.
The Catalytic Cycle:
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Influence of Chloro and Fluoro Substituents:
The electron-withdrawing nature of the chlorine and fluorine atoms in this compound has several important consequences:
-
Increased Lewis Acidity: The inductive effect of the halogens increases the Lewis acidity of the boron center, which can influence the rate of transmetalation.[5]
-
Enhanced Reactivity: The electron-deficient nature of the aromatic ring can lead to enhanced reactivity in the Suzuki-Miyaura coupling, often allowing for milder reaction conditions.[1]
-
Propensity for Protodeboronation: A significant challenge with electron-deficient arylboronic acids is their susceptibility to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[6][7] This is often exacerbated by the basic conditions required for the coupling reaction.[8]
Mitigating Protodeboronation:
Several strategies can be employed to minimize protodeboronation:
-
Choice of Base: Milder bases, such as potassium carbonate or potassium phosphate, are often preferred over stronger bases like sodium hydroxide.[9]
-
Reaction Temperature and Time: Using highly active catalysts that allow the reaction to proceed at lower temperatures and for shorter durations can significantly reduce the extent of protodeboronation.[7]
-
"Slow-Release" Strategies: Conversion of the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or an organotrifluoroborate, can provide a slow, sustained release of the active boronic acid in the reaction mixture, minimizing its decomposition.[7][10]
Applications in Pharmaceutical and Materials Science
This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds and advanced materials.
Pharmaceutical Applications:
The biaryl and heteroaryl motifs constructed using this boronic acid are prevalent in many drug candidates. It is a key reactant in the synthesis of:
-
Kinesin Spindle Protein (KSP) Inhibitors: These compounds are being investigated as potential anticancer agents.[2]
-
GABA α2/3 Agonists: These molecules have potential applications in the treatment of anxiety and other neurological disorders.[2]
-
Muscarinic Acetylcholine Receptor M1 Agonists: These are of interest for treating cognitive deficits in conditions like Alzheimer's disease.[2]
Example Application in Drug Discovery:
While specific drug synthesis pathways are often proprietary, the coupling of this compound with various heteroaryl halides is a common strategy. For instance, its reaction with a brominated pyridine derivative can lead to the formation of a chlorofluorophenylpyridine core, a scaffold found in numerous bioactive molecules.[11][12]
Materials Science:
The unique electronic properties imparted by the chloro and fluoro substituents make this boronic acid a useful building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The resulting biaryl structures can be fine-tuned to achieve desired photophysical and electronic properties.
Experimental Protocols for Suzuki-Miyaura Coupling
The following are representative protocols for the Suzuki-Miyaura coupling of this compound with aryl and heteroaryl halides. Optimization of these conditions may be necessary for specific substrates.
General Protocol for Coupling with an Aryl Bromide:
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene/Water (10:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide, this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Protocol for Coupling with a Heteroaryl Chloride (using a pre-catalyst):
Materials:
-
This compound (1.5 equivalents)
-
Heteroaryl chloride (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)
-
Potassium phosphate (K₃PO₄, 2.5 equivalents)
-
1,4-Dioxane
Procedure:
-
In a glovebox, combine the heteroaryl chloride, this compound, Pd(dppf)Cl₂, and K₃PO₄ in a reaction vial.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the vial and heat the mixture to 100-110 °C with stirring for 16-24 hours.
-
After cooling, dilute the mixture with water and extract with an appropriate organic solvent.
-
Perform a standard aqueous workup and purify the product by column chromatography.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its unique electronic properties, stemming from the strategic placement of chloro and fluoro substituents, make it a powerful tool for the construction of complex biaryl and heteroaryl structures. A thorough understanding of its synthesis, reactivity, and the nuances of its application in Suzuki-Miyaura coupling, particularly with respect to mitigating protodeboronation, is crucial for its effective utilization. This guide has provided a comprehensive overview of these aspects, offering both theoretical insights and practical, actionable protocols to empower researchers in their synthetic endeavors. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of strategically functionalized building blocks like this compound will undoubtedly continue to rise.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound 352535-83-2 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Chloro-2-fluorophenylboronic Acid
Introduction: The Strategic Importance of 5-Chloro-2-fluorophenylboronic Acid in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the synthesis of complex biaryl and heteroaryl structures is a cornerstone of drug design. Among the vast arsenal of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the formation of carbon-carbon bonds due to its functional group tolerance, mild reaction conditions, and high yields.[1][2] This application note focuses on a particularly valuable building block, This compound , and provides a detailed protocol for its successful implementation in Suzuki-Miyaura coupling reactions.
The strategic placement of both a chloro and a fluoro substituent on the phenylboronic acid scaffold provides medicinal chemists with a versatile platform for molecular elaboration.[3] The fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate, while the chlorine atom offers a potential handle for further functionalization.[4] Consequently, this compound has emerged as a key intermediate in the synthesis of a range of therapeutic agents, including kinesin spindle protein inhibitors and GABA α2/3 agonists.[5]
However, the electron-withdrawing nature of the halogen substituents in this compound can present challenges, such as a propensity for protodeboronation under basic conditions.[2][6][7] This guide provides a robust protocol designed to mitigate these challenges and ensure high-yield coupling, empowering researchers, scientists, and drug development professionals to confidently utilize this critical reagent.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a Nobel Prize-winning methodology that involves the cross-coupling of an organoboron compound with an organohalide using a palladium(0) catalyst and a base.[1] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: The cycle begins with the oxidative addition of the organohalide (R¹-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[9] The reactivity of the organohalide typically follows the trend I > Br > OTf > Cl.[10]
-
Transmetalation: The organoboron species (R²-B(OH)₂), activated by a base to form a more nucleophilic borate complex (R²-B(OH)₃⁻), transfers its organic group to the Pd(II) complex.[1][11] This is often the rate-determining step and is crucial for the overall efficiency of the reaction.
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) complex couple and are eliminated as the final biaryl product (R¹-R²), regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general method for the coupling of this compound with a representative aryl bromide. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for different substrates.
Materials and Reagents
-
This compound (contains varying amounts of anhydride)
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered and anhydrous
-
Dioxane, anhydrous and degassed
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Reaction vial with a screw cap and septum
-
Magnetic stir bar
-
Magnetic stirrer hot plate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
Reaction Setup and Procedure
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Method:
-
Reagent Preparation: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum-containing screw cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%).
-
Solvent Addition: Add degassed dioxane (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe. The reaction mixture should be a suspension.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS, typically 2-24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling with this compound is highly dependent on the careful selection of reaction parameters. The electron-deficient nature of this boronic acid requires conditions that favor the desired coupling over competing side reactions like protodeboronation.
| Parameter | Recommended Choice(s) | Rationale and Field-Proven Insights |
| Palladium Catalyst | Buchwald Precatalysts (e.g., XPhos Pd G3, SPhos Pd G3), Pd(dppf)Cl₂ | Buchwald-type precatalysts are often highly effective for challenging couplings, including those with electron-deficient boronic acids, as they form highly active monoligated Pd(0) species.[12][13] Pd(dppf)Cl₂ is a robust and widely used catalyst suitable for a broad range of Suzuki couplings.[14] |
| Ligand | Biaryl phosphines (e.g., XPhos, SPhos, RuPhos), dppf | Bulky, electron-rich phosphine ligands accelerate both oxidative addition and reductive elimination, which is beneficial for coupling electron-deficient substrates.[15] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base is critical. K₃PO₄ and Cs₂CO₃ are effective bases that are strong enough to facilitate transmetalation without causing excessive protodeboronation of the electron-deficient boronic acid.[1][15] The base's role is to form the reactive borate species.[11] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A biphasic solvent system with water is often used in Suzuki couplings to dissolve the inorganic base and facilitate the formation of the borate complex.[1] The choice of organic solvent can influence reaction rates and selectivity.[16] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion, especially when using less reactive aryl chlorides as coupling partners.[14] However, excessively high temperatures can increase the rate of protodeboronation. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality reagents | - Use a fresh batch of a robust precatalyst.- Ensure thorough degassing of all solvents to remove oxygen, which can deactivate the catalyst.[15]- Verify the purity of the boronic acid and aryl halide. |
| Significant Protodeboronation | - Base is too strong or reaction temperature is too high- Presence of excess water | - Switch to a milder base such as K₂CO₃ or KF.[15]- Lower the reaction temperature and monitor the progress carefully.- Consider using anhydrous conditions, although this may require different base/solvent combinations.[15] |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture | - Rigorously exclude oxygen by using proper inert atmosphere techniques and degassed solvents.[15] |
| Difficulty with Sterically Hindered Substrates | - Steric hindrance slowing down transmetalation or reductive elimination | - Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) which are designed to overcome steric challenges.[15]- Increase the reaction temperature or time. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of valuable biaryl structures for drug discovery and materials science. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, base, and solvent system, researchers can overcome the challenges associated with this electron-deficient substrate. The protocol and insights provided in this application note serve as a comprehensive guide to successfully employing this compound in your synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. This compound 352535-83-2 [sigmaaldrich.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.hw.ac.uk [pure.hw.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of 5-Chloro-2-fluorophenylboronic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: In the landscape of contemporary drug discovery, the strategic incorporation of halogenated phenyl moieties is a cornerstone of rational drug design. The 5-Chloro-2-fluorophenyl structural motif, in particular, has emerged as a privileged scaffold in a multitude of therapeutic agents, primarily due to the unique physicochemical properties imparted by its specific substitution pattern. 5-Chloro-2-fluorophenylboronic acid is the premier chemical intermediate for introducing this valuable functionality. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its pivotal role in the synthesis of kinase inhibitors. We will delve into the causality behind its utility, provide detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling reactions, and present a case study on its application in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors.
The Rationale for Employing the 5-Chloro-2-fluorophenyl Moiety in Drug Design
The 5-chloro-2-fluorophenyl group is not merely a passive structural component; its specific arrangement of halogen atoms confers a range of advantageous properties to a parent molecule, influencing its pharmacokinetic and pharmacodynamic profile.
-
Modulation of Physicochemical Properties: The presence of a fluorine atom at the 2-position and a chlorine atom at the 5-position significantly alters the electronic landscape of the phenyl ring. The high electronegativity of fluorine can lower the pKa of adjacent functional groups and create favorable dipole-dipole interactions with biological targets. The chlorine atom, on the other hand, contributes to the molecule's lipophilicity, which can enhance membrane permeability and improve oral bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. The introduction of a fluorine atom at a metabolically labile position can block oxidative metabolism, thereby increasing the half-life of a drug candidate.
-
Target Engagement: The unique electronic and steric profile of the 5-chloro-2-fluorophenyl moiety can lead to enhanced binding affinity and selectivity for the target protein. The halogen atoms can participate in specific non-covalent interactions, such as halogen bonding and hydrogen bonding, within the active site of an enzyme.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound in medicinal chemistry lies in its application as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures that are prevalent in many drug molecules.
The general mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The aryl halide (or triflate) adds to the palladium(0) catalyst to form a palladium(II) species.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Case Study: Synthesis of PI3K Inhibitors
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, the development of PI3K inhibitors is a major focus of oncology drug discovery. The 5-chloro-2-fluorophenyl moiety has been identified as a key structural feature in a number of potent and selective PI3K inhibitors.
A representative example is the synthesis of pyrrolo[3,2-d]pyrimidine-based PI3K inhibitors.[1] In this synthetic approach, a substituted 2-chloro-pyrimidine derivative is coupled with an aryl boronic acid via a Suzuki-Miyaura reaction to introduce the desired aromatic substituent at the 2-position of the pyrimidine core. The use of this compound in this step allows for the efficient synthesis of compounds with the desired 5-chloro-2-fluorophenyl moiety.
Detailed Protocol: Suzuki-Miyaura Coupling for the Synthesis of a PI3K Inhibitor Intermediate
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of heterocyclic chlorides with arylboronic acids and is applicable to the synthesis of intermediates for PI3K inhibitors.[1][2]
Reaction Scheme:
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Properties |
| This compound | 352535-83-2 | 174.37 g/mol | White to off-white solid |
| Aryl Chloride Substrate (e.g., a chloropyrimidine) | Substrate-dependent | - | - |
| Palladium(II) acetate (Pd(OAc)2) | 3375-31-3 | 224.50 g/mol | Orange-brown solid |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | 476.66 g/mol | White solid |
| Potassium Phosphate (K3PO4), anhydrous | 7778-53-2 | 212.27 g/mol | White powder |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 g/mol | Colorless liquid |
| Water, degassed | 7732-18-5 | 18.02 g/mol | Colorless liquid |
| Ethyl acetate | 141-78-6 | 88.11 g/mol | Colorless liquid |
| Brine (saturated NaCl solution) | - | - | Colorless liquid |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 g/mol | White crystalline solid |
| Celite® | 61790-53-2 | - | White powder |
| Silica Gel (for column chromatography) | 7631-86-9 | - | White powder |
Experimental Workflow:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl chloride (1.0 equiv), this compound (1.2 equiv), and anhydrous potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 equiv) and XPhos (0.04 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final reaction concentration should be approximately 0.1 M with respect to the aryl chloride.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the coupling of often less reactive aryl chlorides. The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant decomposition of the boronic acid or base-sensitive functional groups on the substrates.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. The organic solvent solubilizes the organic reactants and catalyst, while the water helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing the solvents is crucial to prevent oxidation of the palladium(0) catalyst.
-
Temperature: Elevated temperatures are often required to drive the reaction to completion, particularly with less reactive aryl chlorides.
Safety and Handling of this compound
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place. It is incompatible with strong oxidizing agents.
Conclusion
This compound is a strategically important and versatile building block in medicinal chemistry. Its utility is primarily demonstrated through its efficient participation in Suzuki-Miyaura cross-coupling reactions to introduce the 5-chloro-2-fluorophenyl moiety into a wide range of drug candidates, particularly kinase inhibitors. The unique properties conferred by this specific substitution pattern can lead to improved potency, selectivity, and pharmacokinetic profiles. The detailed protocol provided herein offers a robust and reliable method for the application of this valuable reagent in drug discovery and development programs.
References
The Strategic Utility of 5-Chloro-2-fluorophenylboronic Acid in Advanced Materials Synthesis
Introduction: A Uniquely Positioned Building Block for Materials Innovation
In the landscape of materials science, the quest for novel organic molecules with precisely tailored electronic and photophysical properties is relentless. Arylboronic acids are indispensable tools in this endeavor, serving as key precursors in carbon-carbon bond-forming reactions. Among these, 5-Chloro-2-fluorophenylboronic acid emerges as a particularly strategic building block. Its unique substitution pattern—a chloro group at the 5-position and a fluoro group at the 2-position—is not arbitrary. This arrangement offers a nuanced interplay of electronic and steric effects that can be leveraged to fine-tune the characteristics of advanced materials. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed experimental protocols and an analysis of the rationale behind its use.
The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and polyaryl structures that form the backbone of many functional materials. The strategic placement of the halogen substituents on the phenyl ring of this compound enhances its reactivity and provides a handle for directing the regioselectivity of the coupling reaction, thereby minimizing the formation of unwanted isomers and simplifying purification processes[1]. This precision is paramount in the synthesis of materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and advanced polymers, where high purity is a prerequisite for optimal performance.
The Influence of the 5-Chloro and 2-Fluoro Substituents: A Deeper Dive
The decision to employ this compound in a synthesis is often driven by the desire to imbue the target material with specific properties. The electron-withdrawing nature of both the chlorine and fluorine atoms significantly influences the electronic character of the molecule. This, in turn, affects the energy levels (HOMO and LUMO) of the resulting material, which is a critical factor in the design of organic electronic devices. For instance, the introduction of these electronegative groups can lead to deeper HOMO levels, which can improve the stability of the material and facilitate efficient charge injection from the anode in an OLED.
Furthermore, the presence of a fluorine atom at the ortho position to the boronic acid group can have a profound impact on the reaction kinetics and the ultimate conformation of the synthesized molecule. While ortho-substituents can sometimes present steric challenges, they can also be exploited to induce specific torsional angles between coupled aromatic rings. This can be a powerful strategy to control the extent of π-conjugation in a polymer or to prevent intermolecular aggregation, which can be detrimental to the performance of organic electronic devices. The interplay of these electronic and steric effects makes this compound a versatile tool for the rational design of materials with tailored optoelectronic properties.
Core Application: Synthesis of Advanced Materials via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is the principal avenue through which this compound is incorporated into advanced materials. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl halide or triflate, catalyzed by a palladium complex in the presence of a base.
General Reaction Scheme
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Application Note 1: Synthesis of a Blue-Emitting Conjugated Polymer Precursor
Objective: To synthesize a key building block for a blue-emitting conjugated polymer for potential use in OLEDs. The incorporation of the 5-chloro-2-fluorophenyl moiety is intended to fine-tune the electronic properties and solubility of the resulting polymer.
Reaction: Suzuki-Miyaura coupling of this compound with a dibrominated fluorene derivative.
Materials and Methods
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2,7-Dibromo-9,9-dioctylfluorene | 548.45 | 1.0 | 1.0 |
| This compound | 174.37 | 2.2 | 2.2 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.0 | 4.0 |
| Toluene | - | 20 mL | - |
| Water | - | 5 mL | - |
| Aliquat 336 | 404.17 | 0.1 | 0.1 |
Detailed Protocol
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, combine 2,7-dibromo-9,9-dioctylfluorene (548 mg, 1.0 mmol), this compound (383 mg, 2.2 mmol), and potassium carbonate (553 mg, 4.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add toluene (20 mL), water (5 mL), and Aliquat 336 (40 mg, 0.1 mmol) to the flask. Degas the resulting mixture by bubbling with nitrogen for 20 minutes.
-
Catalyst Introduction: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the reaction mixture.
-
Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add 30 mL of deionized water and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the desired 2,7-bis(5-chloro-2-fluorophenyl)-9,9-dioctylfluorene.
Expected Outcome and Characterization
The final product is expected to be a white to off-white solid. Characterization can be performed using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry: To verify the molecular weight.
-
UV-Vis and Photoluminescence Spectroscopy: To determine the absorption and emission properties, which are crucial for its application as a blue-emitting material.
Application Note 2: Synthesis of a Hole-Transporting Material Intermediate
Objective: To synthesize a biaryl intermediate that can be further functionalized to create a hole-transporting material (HTM) for use in organic electronic devices. The 5-chloro-2-fluorophenyl group is incorporated to enhance thermal stability and modulate the ionization potential of the final HTM.
Reaction: Suzuki-Miyaura coupling of this compound with 4-bromotriphenylamine.
Materials and Methods
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromotriphenylamine | 324.22 | 1.0 | 1.0 |
| This compound | 174.37 | 1.2 | 1.2 |
| Palladium(II) Acetate [Pd(OAc)₂] | 224.50 | 0.02 | 0.02 |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 15 mL | - |
| Water | - | 3 mL | - |
Detailed Protocol
-
Reaction Setup: In a flame-dried Schlenk tube, add 4-bromotriphenylamine (324 mg, 1.0 mmol), this compound (209 mg, 1.2 mmol), potassium phosphate (425 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (15 mL) and water (3 mL) via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
Work-up: Cool the reaction to room temperature and dilute with 25 mL of water. Extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Product: Purify the residue by flash column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to obtain N,N-diphenyl-4-(5-chloro-2-fluorophenyl)aniline.
Visualizing the Synthetic Pathway
References
Application Notes: 5-Chloro-2-fluorophenylboronic Acid as a Strategic Building Block in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 5-Chloro-2-fluorophenylboronic acid, a versatile and strategically important building block in organic synthesis. We delve into the unique physicochemical properties conferred by its specific halogenation pattern and demonstrate its application in the synthesis of high-value compounds, particularly within the pharmaceutical and materials science sectors. Detailed, field-proven protocols for Suzuki-Miyaura cross-coupling reactions are provided, alongside a discussion of the mechanistic rationale behind experimental choices to ensure robust and reproducible outcomes. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this reagent for the efficient construction of complex molecular architectures.
Introduction: The Strategic Advantage of the 5-Chloro-2-fluoro Substitution Pattern
In the landscape of drug discovery and materials science, the precise installation of halogen atoms is a well-established strategy for modulating a molecule's physicochemical and pharmacological properties.[1] this compound (CAS No: 352535-83-2) has emerged as a particularly valuable reagent due to the unique interplay of its substituents, which offers a trifecta of synthetic advantages:
-
Modulated Reactivity: The electron-withdrawing nature of both the chloro and fluoro groups increases the Lewis acidity of the boron center.[2][3] This heightened acidity can facilitate the crucial transmetalation step in palladium-catalyzed cross-coupling reactions.[4][5]
-
Directed Ortho-Metallation and Functionalization: The ortho-fluoro substituent can act as a directing group, enabling selective functionalization at the adjacent positions of the aromatic ring, a valuable tool for building molecular complexity.
-
Pharmacokinetic Tuning: The incorporation of the 5-chloro-2-fluorophenyl moiety into a target molecule can significantly influence its metabolic stability, lipophilicity (logP), and binding affinity to biological targets.[1][6] The C-F bond, in particular, is known for its high strength, which can block sites of metabolic oxidation.
This application note will focus on the most prominent application of this building block: the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[7]
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organohalide or triflate.[8] Its operational simplicity, mild conditions, and broad functional group tolerance have made it indispensable in pharmaceutical intermediate synthesis.[7][9]
Mechanistic Considerations: Why Experimental Choices Matter
A deep understanding of the catalytic cycle is paramount for troubleshooting and optimization. The judicious selection of catalyst, ligand, base, and solvent is critical, especially when dealing with electronically modified boronic acids.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond. The reactivity order is generally I > Br > OTf >> Cl.[8] For less reactive partners like aryl chlorides, specialized ligands are often required.
-
Transmetalation: This is often the rate-determining step. The base activates the boronic acid to form a more nucleophilic borate complex, which then transfers its organic group (the 5-chloro-2-fluorophenyl moiety) to the palladium center.[10] The increased Lewis acidity of this compound can accelerate this step.[2]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are released as the final biaryl product, regenerating the Pd(0) catalyst.[11]
Causality Behind Component Selection:
-
Catalyst/Ligand: For coupling with aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be sluggish. More effective systems often employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[10][11] These ligands promote the oxidative addition to the C-Cl bond and stabilize the active Pd(0) species.
-
Base: The choice of base is critical. Strong bases can promote protodeboronation, an undesired side reaction where the C-B bond is cleaved.[2] For electron-deficient boronic acids like ours, milder bases such as K₃PO₄ or Cs₂CO₃ are often preferred over NaOH or KOH.[12]
-
Solvent: Aprotic solvents like dioxane, THF, or toluene are common, often with the addition of water to aid in dissolving the base and facilitating the formation of the active borate species.[12]
Applications in Medicinal Chemistry
The 5-chloro-2-fluorophenyl motif is a privileged scaffold found in numerous biologically active molecules, particularly kinase inhibitors, which are a major class of cancer therapeutics.[13][14]
Case Study: Synthesis of a Kinase Inhibitor Precursor
This building block is instrumental in synthesizing precursors for complex therapeutics. For example, it has been used in the development of Aurora kinase inhibitors, which are targets in oncology for their role in stabilizing MYC oncoproteins.[15] The specific halogenation pattern is often crucial for achieving high potency and selectivity.[15]
Experimental Protocols
The following protocols are provided as robust starting points for researchers. Optimization for specific substrates is always recommended.
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is suitable for coupling this compound with a range of electron-rich and electron-deficient aryl bromides.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the 1,4-dioxane and water via syringe. The solvents should be degassed prior to use.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).
-
Wash the combined organic filtrate with water (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Optimized Coupling with a Challenging Heteroaryl Chloride
This protocol employs a pre-catalyst system, which can be more effective for less reactive aryl chlorides and can often be run at lower temperatures.[16]
Materials:
-
Heteroaryl Chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL, 2.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (2 mL)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the heteroaryl chloride, this compound, and XPhos Pd G3 precatalyst to a reaction vial.
-
Seal the vial and remove it from the glovebox.
-
Add the anhydrous THF and the degassed 0.5 M aqueous K₃PO₄ solution via syringe.
-
Stir the biphasic mixture vigorously at room temperature (or gently warm to 40 °C for sluggish reactions) for 30 minutes to 4 hours.
-
Monitor the reaction by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, dilute the mixture with ethyl acetate (15 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Data Summary: Reaction Conditions
The following table summarizes typical conditions and expected outcomes. Note that yields are highly substrate-dependent.
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 4 | >90 |
| 2-Chloropyridine | XPhos Pd G3 | K₃PO₄ (aq) | THF | RT - 40 | 2 | 80-95 |
| 4-Chloroacetophenone | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 |
| 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 6 | >85 |
Troubleshooting and Key Insights
-
Problem: Low Yield / Incomplete Conversion
-
Cause & Solution: Inefficient oxidative addition to an aryl chloride. Switch to a more active catalyst system (e.g., a palladacycle precatalyst like XPhos Pd G3).[16] Ensure the base is sufficiently soluble and the mixture is stirred vigorously.
-
-
Problem: Protodeboronation (Formation of 1-chloro-4-fluorobenzene)
-
Cause & Solution: The reaction conditions (strong base, high temperature, extended time) are too harsh for the electron-deficient boronic acid.[2] Switch to a milder base (K₃PO₄ or K₂CO₃ instead of hydroxides), lower the reaction temperature, and monitor carefully to avoid unnecessarily long reaction times.
-
-
Problem: Formation of Homocoupled Biaryl (from the boronic acid)
-
Cause & Solution: This can occur, particularly with nickel catalysts or under certain conditions with palladium.[4] Ensure the reaction atmosphere is strictly inert, as oxygen can promote this side reaction. Re-evaluate the catalyst/ligand choice.
-
Conclusion
This compound is a powerful and versatile building block for modern organic synthesis. Its unique electronic properties, stemming from the strategic placement of chloro and fluoro substituents, provide distinct advantages in reactivity and allow for the introduction of a valuable pharmacophore into target molecules. By understanding the mechanistic nuances of the Suzuki-Miyaura coupling and carefully selecting reaction parameters, researchers can effectively utilize this reagent to construct complex biaryl and heteroaryl structures with high efficiency. The protocols and insights provided herein serve as a comprehensive guide for scientists and professionals in drug development and materials science to accelerate their research and development efforts.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. nbinno.com [nbinno.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. books.rsc.org [books.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. digibug.ugr.es [digibug.ugr.es]
- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Synthesis of Biaryl Compounds Using 5-Chloro-2-fluorophenylboronic Acid: An Application & Protocol Guide
Introduction: The Strategic Advantage of 5-Chloro-2-fluorophenylboronic Acid in Biaryl Synthesis
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool for the construction of carbon-carbon bonds.[2][3] This is largely due to its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[4]
This guide focuses on a key building block in this context: This compound . The strategic placement of both a chloro and a fluoro substituent on the phenylboronic acid ring offers chemists a unique handle to fine-tune the electronic and steric properties of the resulting biaryl compounds. The electron-withdrawing nature of these halogens can influence reaction kinetics and, critically, modulate the physicochemical and pharmacological properties of the final product, such as metabolic stability and binding affinity.[5]
This document provides an in-depth exploration of the application of this compound in biaryl synthesis, detailing the underlying mechanistic principles and offering robust, field-proven protocols for its successful implementation in a research and development setting.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated palladium(0) complex, forming a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[2][4]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The presence of a base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates this transfer.[2]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]
// Inputs and Outputs aryl_halide [label="Aryl Halide (Ar-X)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; boronic_acid [label="this compound\n(Ar'-B(OH)2)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; base [label="Base", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Biaryl Product (Ar-Ar')", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
aryl_halide -> pd0 [style=invis]; boronic_acid -> pd2_oa [style=invis]; base -> pd2_oa [style=invis]; pd0 -> product [style=invis];
} dot Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Reagent Selection
The success of a Suzuki-Miyaura coupling reaction hinges on the judicious selection of several key parameters:
| Parameter | Key Considerations | Typical Reagents/Conditions |
| Palladium Catalyst | The choice of palladium source and ligand is critical. Bulky, electron-rich phosphine ligands are often employed to enhance the rate of oxidative addition, particularly with less reactive aryl chlorides.[7] Pre-catalysts like Pd(dppf)Cl2 are often favored for their stability and ease of handling. | Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2 with ligands like XPhos or SPhos.[7][8] |
| Base | The base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. Inorganic bases are most common. | K2CO3, K3PO4, Cs2CO3, Na2CO3.[3][9] |
| Solvent | A variety of solvents can be employed, often in aqueous mixtures to facilitate the dissolution of the base. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst. | Dioxane/H2O, Toluene/H2O, THF/H2O, DMF/H2O.[9][10] |
| Aryl Halide | The reactivity of the aryl halide follows the trend I > Br > OTf >> Cl. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step. | Aryl bromides and iodides are common starting points. Aryl chlorides may require more active catalysts and harsher conditions.[4] |
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound. It is important to note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for the Synthesis of Biaryl Compounds
This protocol is a general starting point for the coupling of this compound with a variety of aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
1,2-Dimethoxyethane (DME) (5 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl2 (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,2-dimethoxyethane (5 mL) and degassed water (1 mL) to the reaction vessel.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Synthesis of a Picolinamide Derivative
This protocol is adapted from the synthesis of related picolinamide structures and can be applied to the synthesis of N-Aryl-4-(5-chloro-2-fluorophenyl)picolinamides, which have applications as allosteric modulators of metabotropic glutamate receptors.[11][12]
Materials:
-
4-Chloro-N-(pyridin-2-yl)picolinamide (0.5 mmol)
-
This compound (0.75 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.025 mmol, 5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.05 mmol, 10 mol%)
-
Potassium phosphate (K3PO4) (1.5 mmol)
-
Toluene (4 mL)
-
Water (0.4 mL)
Procedure:
-
In a reaction tube, combine 4-Chloro-N-(pyridin-2-yl)picolinamide (0.5 mmol), this compound (0.75 mmol), Pd2(dba)3 (0.025 mmol), SPhos (0.05 mmol), and K3PO4 (1.5 mmol).
-
Seal the tube, and evacuate and backfill with argon.
-
Add degassed toluene (4 mL) and degassed water (0.4 mL).
-
Heat the reaction mixture to 100 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by preparative HPLC or column chromatography to yield the desired picolinamide derivative.
Applications in Drug Discovery
This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its utility has been demonstrated in the preparation of:
-
Biaryl amides: These structures are common in a range of therapeutic agents.[13][14]
-
Kinesin spindle protein (KSP) inhibitors: KSP is a target for anticancer drug development.
-
GABA α2/3 agonists: These compounds are being investigated for the treatment of anxiety and other central nervous system disorders.
The presence of the chloro and fluoro substituents can impart favorable properties to the final drug candidates, including enhanced potency, selectivity, and improved pharmacokinetic profiles.[5]
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism and the careful selection of reaction parameters are essential for achieving high yields and purity. The protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to successfully employ this important building block in their synthetic endeavors.
References
- 1. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: Strategic Incorporation of 5-Chloro-2-fluorophenylboronic Acid in the Synthesis of Novel Kinase Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Kinase Inhibitors and Key Structural Motifs
Protein kinases are fundamental regulators of cellular signal transduction, controlling processes such as cell growth, differentiation, and apoptosis.[1] Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[2][3] Small molecule kinase inhibitors, which typically target the ATP-binding pocket of the enzyme, have revolutionized cancer therapy, with dozens of approved drugs demonstrating significant clinical success.[4][5]
The development of effective and selective kinase inhibitors hinges on the principles of medicinal chemistry, where specific structural fragments are strategically employed to optimize potency, selectivity, and pharmacokinetic properties. Aryl and heteroaryl scaffolds are ubiquitous in kinase inhibitor design. The precise substitution on these rings is a critical determinant of a compound's biological activity. In this context, halogenated phenylboronic acids have emerged as indispensable building blocks, particularly for use in palladium-catalyzed cross-coupling reactions.
This guide focuses on 5-Chloro-2-fluorophenylboronic acid , a versatile reagent whose unique substitution pattern offers distinct advantages in the design of novel kinase inhibitors. We will explore its properties, outline its primary application in Suzuki-Miyaura cross-coupling, provide a detailed synthetic protocol for a representative inhibitor, and place its use within the broader biological context of kinase signaling.
Reagent Profile: this compound
This compound is a bifunctional reagent valued for its utility in creating carbon-carbon bonds.[6] The strategic placement of its substituents is not arbitrary; it is designed to impart specific, desirable characteristics to the final drug candidate.
| Property | Value | Reference |
| CAS Number | 352535-83-2 | [7][8] |
| Molecular Formula | C₆H₅BClFO₂ | [8] |
| Molecular Weight | 174.37 g/mol | [8] |
| Appearance | Solid | [8] |
| Melting Point | 122-127 °C | [7][8] |
Causality Behind the Structure:
-
Fluorine (ortho-position): The ortho-fluoro substituent can serve multiple roles. It can act as a hydrogen bond acceptor, forming key interactions within the kinase ATP-binding site. Furthermore, its electron-withdrawing nature can modulate the pKa of adjacent groups and influence the molecule's conformation, often improving binding affinity and selectivity.[9]
-
Chlorine (meta-position): The chlorine atom enhances the lipophilicity of the scaffold, which can improve cell permeability and oral bioavailability. It can also occupy hydrophobic pockets within the target protein, contributing to overall potency. The combination of both halogens can also render the ring less susceptible to metabolic oxidation, improving the drug's half-life.[6][10]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is a cornerstone of modern synthesis due to its remarkable functional group tolerance, mild reaction conditions, and the stability of the boronic acid reagents.[11] The reaction facilitates the formation of a C(sp²)-C(sp²) bond between an organohalide and the organoboron compound.
The catalytic cycle, shown below, involves three fundamental steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., a chloro- or bromopyrimidine).
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[12]
Senior Scientist Insight — Catalyst Selection: While standard catalysts like Pd(PPh₃)₄ are effective, reactions involving complex heterocyclic halides or sterically hindered boronic acids often benefit from modern palladium precatalysts. These precatalysts, featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), generate the active Pd(0) species rapidly and efficiently, even at room temperature. This allows for faster reactions and can be crucial for coupling unstable boronic acids that might otherwise decompose under prolonged heating.[13]
Protocol: Synthesis of a Representative Aurora Kinase Inhibitor Scaffold
This section provides a validated, step-by-step protocol for the synthesis of a core scaffold found in potent Aurora kinase inhibitors, utilizing this compound in the key coupling step. The workflow is based on established synthetic routes for pyrimidine-based inhibitors.[9]
Step 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol details the mono-arylation of 2,4-dichloropyrimidine. The C4 position is generally more reactive than the C2 position, allowing for selective coupling.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
This compound (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine, this compound, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water).
-
Heat the reaction mixture to 85 °C and stir vigorously for 4-6 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2,4-dichloropyrimidine is consumed.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-chloro-4-(5-chloro-2-fluorophenyl)pyrimidine (Intermediate A) as a solid.
Senior Scientist Insight — Choice of Base and Solvent: An aqueous base like K₂CO₃ is crucial for activating the boronic acid in the transmetalation step. The dioxane/water solvent system is effective at dissolving both the organic substrates and the inorganic base, facilitating a homogenous reaction. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Step 2: Nucleophilic Aromatic Substitution (SNAr) to Complete the Scaffold
The remaining chlorine at the C2 position is displaced by a desired amine, a common strategy to complete the inhibitor structure.[9]
Materials:
-
Intermediate A (from Step 1) (1.0 eq)
-
Desired amine (e.g., 3-amino-5-methylpyrazole) (1.2 eq)
-
Triethylamine (TEA) (2.0 eq)
-
1-Pentanol (solvent)
Procedure:
-
In a sealed tube, combine Intermediate A, the selected amine, and triethylamine in 1-pentanol.
-
Heat the reaction mixture to 120-140 °C for 6-12 hours.
-
Self-Validation Checkpoint: Monitor the disappearance of Intermediate A by TLC or LC-MS.
-
Cool the reaction to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold solvent like diethyl ether.
-
If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography or preparative HPLC to yield the final product.
| Typical Reaction Metrics | |
| Step | Suzuki Coupling |
| Typical Yield | 65-85% |
| Purity (Post-Column) | >98% |
| Characterization | ¹H NMR, ¹³C NMR, LC-MS |
Biological Context: Targeting the Aurora A Kinase Signaling Pathway
The synthesized scaffold is a potent inhibitor of Aurora kinases, which are serine/threonine kinases essential for mitotic progression.[3] Aurora kinase A is frequently overexpressed in various cancers and plays a key role in centrosome maturation and spindle assembly. Its inhibition leads to mitotic arrest and, ultimately, apoptosis in cancer cells.[9] The 5-chloro-2-fluorophenyl moiety of the inhibitor typically binds in the hydrophobic region of the ATP pocket, contributing significantly to the compound's high affinity.
Conclusion
This compound is a high-value, strategic building block for the synthesis of advanced kinase inhibitors. Its unique electronic and steric properties allow medicinal chemists to fine-tune ligand-receptor interactions, leading to compounds with enhanced potency and improved drug-like properties. The robust and reliable Suzuki-Miyaura coupling provides a straightforward method for its incorporation into diverse heterocyclic scaffolds. The protocols and insights provided herein serve as a practical guide for researchers aiming to leverage this powerful reagent in their drug discovery programs.
References
- 1. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the protein kinases for anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 352535-83-2 [chemicalbook.com]
- 8. 5-クロロ-2-フルオロフェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scale-Up Synthesis Using 5-Chloro-2-fluorophenylboronic Acid
Introduction: The Strategic Utility of 5-Chloro-2-fluorophenylboronic Acid in Complex Molecule Synthesis
This compound is a pivotal building block in modern medicinal chemistry and drug development. Its unique substitution pattern, featuring an ortho-fluoro and a meta-chloro group, imparts specific electronic and steric properties that are highly valuable in the construction of complex biaryl and heteroaryl structures. These motifs are prevalent in a wide range of biologically active compounds, including kinase inhibitors, receptor agonists, and other therapeutic agents.[1][2] The presence of both a chloro and a fluoro substituent allows for nuanced modulation of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing drug candidates.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective scale-up of Suzuki-Miyaura cross-coupling reactions utilizing this compound. The protocols and insights provided herein are grounded in established principles of process chemistry, with a focus on ensuring safety, scalability, and reproducibility.
Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material's properties is paramount for a safe and successful scale-up.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BClFO₂ | [1] |
| Molecular Weight | 174.37 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 122-127 °C | [1] |
Safety Information:
This compound is classified as an irritant, causing skin and serious eye irritation. It is also harmful if swallowed.[1] When handling this reagent at scale, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. For handling large quantities, respiratory protection (such as a NIOSH-approved N95 respirator) is recommended to avoid dust inhalation.[1][3]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with powdered material.[3]
-
Handling: Avoid generating dust. Use appropriate tools for transferring the solid. After handling, wash hands and face thoroughly.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place, away from oxidizing agents. The compound may contain varying amounts of its anhydride.[1]
The Suzuki-Miyaura Coupling: A Scalable C-C Bond Forming Tool
The Suzuki-Miyaura reaction is a cornerstone of modern cross-coupling chemistry, celebrated for its broad functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its boronic acid reagents.[4] The catalytic cycle, depicted below, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Scale-Up with this compound
The electronic nature of this compound, with its electron-withdrawing halogen substituents, can influence its reactivity. While electron-withdrawing groups on the aryl halide partner generally accelerate the oxidative addition step, they can slow down the transmetalation step for the boronic acid. Careful optimization of reaction parameters is therefore crucial for a successful and efficient scale-up.
Catalyst and Ligand Selection: The Heart of the Reaction
For electron-deficient boronic acids and for achieving high turnover numbers essential for large-scale synthesis, the choice of catalyst and ligand is critical.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common and cost-effective choices for large-scale reactions. Pre-formed palladium catalysts with bulky phosphine ligands can also be used for convenience and improved reactivity.
-
Ligands: Bulky, electron-rich phosphine ligands are highly recommended. They promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate the rate-limiting reductive elimination step. Examples of suitable ligands for scale-up include:
-
Triphenylphosphine (PPh₃): A classic, cost-effective choice, though higher catalyst loadings may be required.
-
Buchwald Ligands (e.g., SPhos, XPhos): These are highly effective for challenging couplings, allowing for lower catalyst loadings and milder reaction conditions. Their cost can be a factor at very large scales.
-
Tri(tert-butyl)phosphine (P(t-Bu)₃): A very bulky and electron-rich ligand, often effective for coupling with less reactive aryl chlorides.
-
Solvent Selection: Balancing Reactivity, Safety, and Sustainability
The choice of solvent is dictated by the solubility of the reactants, the reaction temperature, and downstream processing considerations (work-up and purification).
-
Aqueous Mixtures: Toluene/water, 1,4-dioxane/water, and 2-methyltetrahydrofuran (2-MeTHF)/water are commonly employed solvent systems. The presence of water is often beneficial for the transmetalation step.
-
Green Solvents: For a more sustainable process, consider using greener solvents like 2-MeTHF or exploring reactions in water with the aid of surfactants like TPGS-750-M.
Base Selection: The Activator
The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and side-product formation.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used. K₃PO₄ is often a good choice for electron-deficient boronic acids.
-
Organic Bases: Triethylamine (TEA) and diisopropylethylamine (DIPEA) can also be used, though they are generally less common for large-scale Suzuki reactions.
Detailed Kilogram-Scale Protocol: Synthesis of a Biaryl Compound
This protocol describes a representative kilogram-scale Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: This is a generalized protocol and may require optimization for specific substrates.
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Equivalents |
| Aryl Bromide (Ar-Br) | (Varies) | (Specify) | (Calculate) | 1.0 |
| This compound | 174.37 | (Calculate) | (Calculate) | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.49 | (Calculate) | (Calculate) | 0.005 |
| SPhos | 410.47 | (Calculate) | (Calculate) | 0.01 |
| Potassium Phosphate (K₃PO₄) | 212.27 | (Calculate) | (Calculate) | 2.0 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 86.13 | (Calculate L) | - | - |
| Deionized Water | 18.02 | (Calculate L) | - | - |
Equipment:
-
Appropriately sized glass-lined or stainless-steel reactor with overhead stirring, heating/cooling jacket, reflux condenser, and nitrogen inlet/outlet.
-
Charging ports for solids and liquids.
-
Temperature probe.
-
Filtration equipment (e.g., Nutsche filter).
-
Drying oven.
Step-by-Step Protocol:
-
Reactor Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle nitrogen blanket throughout the reaction.
-
Reagent Charging:
-
Charge the reactor with the aryl bromide, this compound, potassium phosphate, and SPhos.
-
Add 2-Methyltetrahydrofuran and deionized water.
-
-
Catalyst Addition:
-
In a separate, inerted vessel, dissolve the palladium(II) acetate in a small amount of 2-MeTHF.
-
Transfer the catalyst solution to the reactor.
-
-
Reaction:
-
Begin stirring the reaction mixture.
-
Heat the reactor to 60-70 °C.
-
Monitor the reaction progress by HPLC or GC. The reaction is typically complete within 4-8 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add water and 2-MeTHF to the reactor and stir for 15 minutes.
-
Stop stirring and allow the layers to separate.
-
Drain the aqueous layer.
-
Wash the organic layer with a 10% brine solution.
-
Filter the organic layer through a pad of celite to remove any palladium black.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water, heptane/ethyl acetate) or by flash chromatography on a silica gel column for higher purity requirements.
-
Dry the purified product under vacuum at 40-50 °C until a constant weight is achieved.
-
Figure 2: Workflow for the kilogram-scale Suzuki-Miyaura coupling.
Troubleshooting and Process Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inefficient catalyst activation- Low reaction temperature- Poor mixing | - Increase reaction temperature- Screen alternative ligands or bases- Increase stirrer speed |
| Formation of Homocoupled Byproducts | - Presence of oxygen- Suboptimal ligand choice | - Ensure thorough degassing and maintain a strict inert atmosphere- Use a bulkier ligand |
| Protodeboronation (Loss of Boronic Acid) | - High temperature- Prolonged reaction time- Inappropriate base | - Lower the reaction temperature- Optimize reaction time- Screen alternative bases (e.g., milder bases) |
| Difficult Purification | - Residual palladium- Boronic acid residues | - Treat the work-up solution with a palladium scavenger (e.g., activated carbon, thiol-functionalized silica)- Perform an aqueous wash with a mild base to remove unreacted boronic acid |
Conclusion
The scale-up of Suzuki-Miyaura reactions with this compound is a robust and reliable method for the synthesis of valuable biaryl compounds. By carefully selecting the catalyst system, solvent, and base, and by adhering to strict safety and handling protocols, researchers and process chemists can successfully transition this important transformation from the laboratory bench to pilot plant and manufacturing scales. The insights and protocols provided in this document serve as a foundational guide to facilitate this process, ultimately enabling the efficient production of complex molecules for the advancement of drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 5-Chloro-2-fluorophenylboronic acid
Welcome to the technical support center dedicated to addressing challenges with Suzuki-Miyaura cross-coupling reactions involving 5-Chloro-2-fluorophenylboronic acid. This resource is tailored for researchers, scientists, and professionals in drug development who are encountering difficulties, particularly low yields, with this specific substrate. The unique electronic and steric properties of this compound, namely the electron-withdrawing effects of the chloro and fluoro substituents, can present significant hurdles in achieving efficient cross-coupling. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols to help you navigate these challenges successfully.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield or failing completely. What are the primary factors I should investigate?
A1: When facing low to no yield with this specific boronic acid, the primary culprits are often related to its reduced nucleophilicity and susceptibility to side reactions. Key parameters to reassess include:
-
Catalyst and Ligand Choice: Standard palladium catalysts may be inefficient. The electron-deficient nature of the boronic acid requires a highly active catalyst system to facilitate transmetalation.[1]
-
Base Selection: The choice of base is critical. It must be strong enough to form the active boronate species but not so harsh that it promotes decomposition of the starting material.[1][2]
-
Protodeboronation: this compound is prone to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1-chloro-4-fluorobenzene.[3][4]
-
Reaction Conditions: Temperature, solvent, and reaction time are all crucial variables that need to be optimized for this challenging substrate.[5]
Q2: I'm observing a significant amount of a byproduct that I suspect is from protodeboronation. How can I minimize this side reaction?
A2: Protodeboronation is a common issue with electron-deficient arylboronic acids.[4] To mitigate this, consider the following strategies:
-
Use of a Milder Base: Switching to a milder base, such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃), can reduce the rate of protodeboronation.[1]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, like a pinacol ester (BPin) or an MIDA ester, can provide a slow release of the active boronic acid during the reaction.[1][3] This keeps the concentration of the free boronic acid low, minimizing its decomposition.[3]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[1]
-
Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can help suppress protodeboronation.[1]
Q3: What are the recommended starting points for catalyst and ligand selection for this specific Suzuki coupling?
A3: For electron-deficient boronic acids like this compound, bulky and electron-rich phosphine ligands are often necessary to promote the key steps of the catalytic cycle.[6]
-
Recommended Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent choices.[6] These ligands help to form a highly reactive, coordinatively unsaturated palladium(0) species that can facilitate oxidative addition and transmetalation with the challenging boronic acid.[6]
-
Recommended Pre-catalysts: Pre-formed Pd(0) catalysts like Pd₂(dba)₃ or modern pre-catalysts such as XPhos Pd G3 are generally more effective than Pd(II) sources like Pd(OAc)₂ which require in-situ reduction.[2]
Q4: How does the ortho-fluoro substituent impact the reaction, and what special considerations should I take?
A4: The ortho-fluoro substituent has a significant electronic effect, withdrawing electron density from the boronic acid moiety and making it less nucleophilic.[7] This can slow down the transmetalation step of the Suzuki-Miyaura catalytic cycle.[7] To counteract this, you may need to use more forcing conditions, such as higher temperatures or a more active catalyst system, as described above.
Troubleshooting Guide
If you are experiencing low yields, this guide provides a systematic approach to optimizing your reaction conditions.
Initial System Check
Before making significant changes to your protocol, verify the following:
-
Reagent Purity: Ensure the this compound is of high purity and has been stored correctly (cool, dry, and under an inert atmosphere) to prevent degradation.[4] The purity of all other reagents, including the aryl halide, base, and solvent, is also critical.[8]
-
Inert Atmosphere: Confirm that the reaction is being conducted under a strictly inert atmosphere (argon or nitrogen). Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[2][9]
-
Solvent Degassing: Ensure that the solvent has been properly degassed to remove dissolved oxygen.[1]
Systematic Optimization of Reaction Parameters
If the initial checks do not resolve the issue, a systematic optimization of the reaction parameters is recommended. The following table provides a starting point for screening different conditions.
| Parameter | Condition 1 (Starting Point) | Condition 2 (Alternative) | Condition 3 (More Forcing) | Rationale |
| Catalyst | Pd₂(dba)₃ (2 mol%) | XPhos Pd G3 (2 mol%) | Pd(OAc)₂ (2 mol%) | Pre-formed Pd(0) catalysts are often more active. Pd(II) sources require in-situ reduction.[2] |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) | RuPhos (4 mol%) | Bulky, electron-rich ligands are essential for this substrate.[6] |
| Base | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.5 equiv) | KF (3.0 equiv) | The choice of base is critical for activating the boronic acid without causing decomposition.[1][2] |
| Solvent | Dioxane/H₂O (10:1) | Toluene/H₂O (10:1) | 2-MeTHF | The solvent system can influence the solubility of reagents and the reaction rate.[10] |
| Temperature | 80 °C | 100 °C | 110 °C | Higher temperatures can overcome the activation barrier but may also increase side reactions.[1] |
Experimental Protocols
This is a general starting point that should be optimized for your specific aryl halide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[2]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[2]
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[11]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.[2]
If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is a highly effective strategy.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and pinacol (1.1 eq).[4]
-
Solvent: Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.[4]
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).[4]
-
Isolation: Allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.[4]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in your Suzuki coupling reaction.
Caption: A flowchart for troubleshooting low yields in Suzuki coupling.
Key Reaction Components and Relationships
The success of the Suzuki-Miyaura coupling hinges on the interplay of several key components.
Caption: Key components and their roles in the Suzuki coupling cycle.
By systematically addressing the potential issues outlined in this guide, you can significantly improve the yield and reproducibility of your Suzuki-Miyaura coupling reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. reddit.com [reddit.com]
- 10. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 11. shoko-sc.co.jp [shoko-sc.co.jp]
preventing protodeboronation of 5-Chloro-2-fluorophenylboronic acid
Technical Support Center: 5-Chloro-2-fluorophenylboronic Acid
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the use of this electron-deficient arylboronic acid, with a primary focus on preventing undesired protodeboronation.
Part 1: Understanding Protodeboronation
What is protodeboronation and why is it a concern with this compound?
Protodeboronation is an undesired side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 1-chloro-4-fluorobenzene, consuming your starting material and reducing the yield of your desired cross-coupled product.
The electron-withdrawing effects of both the chlorine and fluorine atoms make the aromatic ring electron-deficient. This property enhances the susceptibility of the C-B bond to cleavage, particularly under the basic, aqueous conditions often employed in Suzuki-Miyaura cross-coupling reactions.[2][3]
The Mechanism: How Does It Happen?
Protodeboronation can proceed through several pathways, but the most relevant for this substrate in cross-coupling reactions is the base-catalyzed mechanism.[1][2]
-
Boronate Formation: The boronic acid (a Lewis acid) reacts with a base (e.g., hydroxide) to form a more electron-rich tetrahedral boronate species.
-
Protonolysis: This boronate intermediate then reacts with a proton source (typically water or an alcohol from the solvent) in a rate-limiting step to cleave the C-B bond, yielding the protodeboronated arene and boric acid.[1]
For highly electron-deficient systems like this compound, the reaction can also proceed via a mechanism involving the generation of a transient aryl anion, especially under strongly basic conditions.[2][4]
Caption: Base-catalyzed protodeboronation of an arylboronic acid.
Part 2: Troubleshooting Guide & Mitigation Strategies
This section addresses common problems in a direct Q&A format, providing both the reasoning and actionable solutions.
Q1: My Suzuki-Miyaura reaction is showing low yield and significant formation of 1-chloro-4-fluorobenzene. What's happening?
A: This is the classic signature of protodeboronation competing with your desired cross-coupling reaction. The conditions you are using likely favor the undesired C-B bond cleavage. The goal is to accelerate the rate of the Suzuki catalytic cycle so that it significantly outpaces the rate of protodeboronation.
Core Issue: The rate of protodeboronation is competitive with the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.
Solutions:
-
Modify Reaction Conditions: The choice of base, solvent, and temperature are the most critical factors. Move to Part 2, Q2 for a detailed breakdown.
-
Use a Protected Boronic Acid Derivative: Converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) can provide a "slow release" of the active boronic acid under the reaction conditions.[5][6][7] This keeps the instantaneous concentration of the unstable free boronic acid low, minimizing the opportunity for protodeboronation.[1][5]
-
Optimize Catalyst System: A highly efficient catalyst and ligand combination can accelerate the cross-coupling pathway, effectively outcompeting the decomposition.[1]
Q2: How do I choose the right reaction conditions (base, solvent, temperature) to minimize protodeboronation?
A: The interplay between base and solvent is critical. Aqueous basic conditions are often the primary driver of protodeboronation.
| Parameter | Recommendation for Mitigation | Rationale |
| Base | Use weaker, non-nucleophilic bases like K₃PO₄ , Cs₂CO₃ , or CsF . Avoid strong, aqueous bases like NaOH, KOH, or K₂CO₃ in water. | Strong bases generate a high concentration of the boronate intermediate, which is prone to protonolysis.[2][8] Weaker bases provide sufficient activity for the Suzuki cycle without excessively accelerating the decomposition pathway. |
| Solvent | Use aprotic solvents such as dioxane, THF, or toluene . If a co-solvent is needed, use minimal water. Anhydrous conditions are ideal if possible.[6] | Protic solvents like water or alcohols act as the proton source for the C-B bond cleavage.[1][9] Minimizing their presence starves the protodeboronation reaction of a key reagent. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable rate of cross-coupling (e.g., 60-80 °C). | While higher temperatures accelerate the desired reaction, they also accelerate protodeboronation.[10] A careful balance is required to find the optimal kinetic window. |
Q3: Can my choice of catalyst and ligands influence the rate of protodeboronation?
A: Absolutely. A highly active catalyst system is one of your best defenses.
Expertise & Experience: The faster your catalyst can turn over, the less time the boronic acid spends in the basic solution where it is vulnerable to decomposition. For electron-deficient substrates, specialized ligands are often required.
-
Recommended Ligands: Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos), are highly effective.[11] These ligands promote the rate-limiting oxidative addition step and facilitate the crucial reductive elimination, accelerating the entire catalytic cycle.
-
Catalyst Loading: While a higher catalyst loading (e.g., 2-5 mol%) can sometimes overcome a sluggish reaction, it's generally more effective to optimize the ligand and conditions first.[12]
Q4: Are there specific handling and storage procedures to maintain the integrity of this compound?
A: Yes. Proper storage is crucial for preventing degradation before your experiment even begins. Boronic acids can decompose over time through protodeboronation (from atmospheric moisture) and oxidation.[12][13]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen).[12] Refrigeration (e.g., at 4°C) is highly recommended for long-term stability.[12]
-
Handling: When weighing and handling the reagent, do so in a dry environment and minimize its exposure to air and moisture. Avoid storing it in a desiccator with compounds that release acidic or basic vapors.
-
Purity Check: Before use, especially if the material has been stored for a long time, it is advisable to check its purity by NMR. The presence of a singlet corresponding to 1-chloro-4-fluorobenzene is a clear indicator of degradation.[12]
Part 3: Optimized Experimental Protocol
This protocol for a Suzuki-Miyaura coupling is designed to minimize protodeboronation of this compound.
Caption: Workflow for minimizing protodeboronation in Suzuki coupling.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried flask under an argon atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane (or toluene).
-
Degassing: Thoroughly degas the reaction mixture by sparging with argon for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles. This is crucial to remove oxygen, which can degrade the catalyst and promote side reactions.[12]
-
Catalyst Addition: In a separate vial under argon, prepare the catalyst pre-mixture. Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%) and briefly swirl. Add this catalyst mixture to the main reaction flask.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl halide and the formation of the desired product, while also looking for the 1-chloro-4-fluorobenzene byproduct.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Self-Validation: A successful reaction under these conditions should result in >90% yield of the desired biphenyl product with <5% formation of the protodeboronated byproduct, as determined by ¹H NMR or GC-MS analysis of the crude reaction mixture.
Part 4: Frequently Asked Questions (FAQs)
-
Q: I don't have K₃PO₄. Can I use K₂CO₃ with less water?
-
A: While possible, it is not ideal. K₂CO₃ is more basic and its use, even with minimal water, increases the risk of protodeboronation compared to K₃PO₄. If you must use it, ensure your solvent is as dry as possible and consider lowering the reaction temperature.
-
-
Q: Is it better to use this compound pinacol ester instead?
-
A: For challenging couplings (e.g., with unactivated aryl chlorides) or if you consistently see high levels of protodeboronation, using the pinacol ester is an excellent strategy.[6][7][14] Boronate esters are generally more stable and their slow hydrolysis in situ keeps the concentration of the reactive boronic acid low.[8][13]
-
-
Q: My reaction starts well but then stalls, and I see a lot of the protodeboronated product. Why?
-
A: This suggests your catalyst may be dying or that the rate of protodeboronation becomes significant over longer reaction times. Ensure your degassing procedure is rigorous. You may also consider a more robust ligand or a slight increase in catalyst loading.
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Optimizing Palladium-Catalyzed Reactions with 5-Chloro-2-fluorophenylboronic Acid
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing palladium-catalyzed cross-coupling reactions involving 5-Chloro-2-fluorophenylboronic acid. Authored from the perspective of a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to address common challenges and frequently asked questions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions and common queries encountered when working with this compound in palladium-catalyzed reactions, primarily focusing on the Suzuki-Miyaura coupling.
Q1: Why is this compound a challenging substrate in Suzuki-Miyaura coupling?
This compound presents a unique set of challenges due to the electronic properties of the substituents on the phenyl ring. The fluorine atom at the ortho-position and the chlorine atom at the meta-position are both electron-withdrawing groups. This electronic deficiency can impact the transmetalation step of the Suzuki-Miyaura catalytic cycle. Furthermore, aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step, often requiring more specialized and reactive catalyst systems.[1][2]
Q2: What is the optimal palladium catalyst for reactions with this compound?
There is no single "magic bullet" catalyst, and the optimal choice often depends on the specific reaction partner and conditions. However, for coupling aryl chlorides, palladium(0) sources are generally preferred.[3] You can use Pd(II) precursors like Pd(OAc)₂ or PdCl₂, which are reduced in situ to the active Pd(0) species.[4] Alternatively, pre-activated Pd(0) sources such as Pd₂(dba)₃ or Pd(PPh₃)₄ can be employed.[5] For challenging couplings, advanced palladium precatalysts, like those from the Buchwald or PEPPSI series, often provide higher activity and stability.[6]
Q3: How do I choose the right ligand for my reaction?
Ligand selection is critical for a successful Suzuki-Miyaura coupling with an aryl chloride. The ligand stabilizes the palladium catalyst, influences its reactivity, and can prevent catalyst deactivation.[7] For aryl chlorides, bulky and electron-rich phosphine ligands are generally the most effective.[1][2][8] These ligands promote the oxidative addition of the aryl chloride and facilitate the reductive elimination step. Examples of effective ligands include tri-tert-butylphosphine (P(tBu)₃) and biarylphosphine ligands like SPhos, XPhos, and RuPhos.[1][8]
Q4: What is the role of the base in the Suzuki-Miyaura coupling, and which one should I use?
The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[9][10][11] The choice of base can significantly impact the reaction's success.[9] For reactions with this compound, common choices include:
-
Inorganic Bases:
-
Organic Bases: While less common for this specific application, organic bases can sometimes be employed.
The solubility of the base is also a critical factor, and the choice of solvent will influence its effectiveness.[9]
Q5: What are the most common side reactions, and how can I minimize them?
Several side reactions can occur during the Suzuki-Miyaura coupling of this compound:
-
Protodeboronation: This is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of 1-chloro-4-fluorobenzene.[12] This side reaction is often promoted by aqueous conditions and the specific boronic acid's stability.[12][13] To minimize it, one can use anhydrous solvents, carefully select the base, or employ "slow release" strategies using boronic acid derivatives like MIDA boronates or organotrifluoroborates.[12][14]
-
Homocoupling: This side reaction results in the formation of a biaryl product from the coupling of two boronic acid molecules.[15][16] The presence of oxygen and Pd(II) species can promote homocoupling.[15][17] Thoroughly degassing the reaction mixture and using a Pd(0) precatalyst can help minimize this byproduct.[3]
-
Dehalogenation: The aryl halide starting material can undergo dehalogenation, where the chlorine atom is replaced by a hydrogen atom.[15] This can be caused by certain reagents in the reaction mixture acting as hydride sources.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the palladium-catalyzed coupling of this compound.
Issue 1: Low to No Product Yield
Potential Causes:
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state. Pd(II) precatalysts require efficient in situ reduction.[4] The catalyst may also have decomposed.[7]
-
Poor Ligand Choice: The ligand may not be suitable for activating the aryl chloride.[1]
-
Ineffective Base: The chosen base might be too weak or poorly soluble in the reaction solvent to activate the boronic acid.[9]
-
Presence of Water or Oxygen: Palladium-catalyzed reactions are often sensitive to air and moisture, which can deactivate the catalyst.[4]
-
Impure Reagents: The purity of the starting materials, solvent, and base is crucial.[4]
Recommended Solutions:
-
Verify Reagent Quality: Ensure all reagents are pure and anhydrous. Use freshly distilled or commercially available anhydrous solvents.
-
Optimize Catalyst System:
-
Screen Different Bases: Test a variety of bases, including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), and ensure they are finely powdered for better solubility.[9]
-
Ensure Inert Atmosphere: Properly degas the reaction vessel and solvents (e.g., by sparging with argon or nitrogen) and maintain the reaction under an inert atmosphere.[3]
-
Increase Reaction Temperature: Aryl chlorides often require higher reaction temperatures for efficient oxidative addition.
Issue 2: Significant Formation of Homocoupling Byproduct
Potential Causes:
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.[15][17]
-
High Concentration of Pd(II) Species: Pd(II) can mediate the homocoupling reaction.[18]
-
Suboptimal Reaction Conditions: The choice of base and solvent can sometimes favor homocoupling.
Recommended Solutions:
-
Rigorous Degassing: Thoroughly degas the reaction mixture and solvents. A common technique is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before use.[3] For highly sensitive reactions, the freeze-pump-thaw method can be employed.
-
Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to minimize the initial concentration of Pd(II).[3]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help reduce any Pd(II) species to the active Pd(0) state without interfering with the catalytic cycle.[19]
-
Optimize Catalyst and Ligand: Screen different palladium catalysts and ligands, as some combinations are less prone to promoting homocoupling.[3]
Issue 3: Protodeboronation of this compound
Potential Causes:
-
Presence of Protic Solvents: Water or other protic solvents can facilitate the protonolysis of the boronic acid.[12][13]
-
High Temperatures and Long Reaction Times: Prolonged exposure to basic conditions at elevated temperatures can increase the rate of protodeboronation.[20]
-
Inherent Instability: Some boronic acids are inherently more susceptible to protodeboronation.[20][21][22]
Recommended Solutions:
-
Use Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize the presence of water.
-
Employ Boronic Acid Derivatives: Consider using more stable derivatives of the boronic acid, such as MIDA boronates or potassium trifluoroborate salts, which undergo a slow release of the boronic acid under the reaction conditions.[12][14]
-
Optimize Reaction Conditions:
-
Use a milder base if possible.
-
Aim for lower reaction temperatures and shorter reaction times by using a more active catalyst system. The development of new precatalysts that are active at room temperature can be particularly beneficial for unstable boronic acids.[20]
-
-
Use an Excess of Boronic Acid: A slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help compensate for some loss due to protodeboronation.
Data and Protocols
Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling
| Base | Common Substrates | Typical Yield (%) | Notes |
| Na₂CO₃ | Aryl bromides, aryl chlorides | 85-98% | A cost-effective and widely used base.[9] |
| K₂CO₃ | Aryl bromides, aryl chlorides, heteroaryl halides | 80-95% | Another common and effective carbonate base.[9] |
| Cs₂CO₃ | Aryl bromides, aryl chlorides, sterically hindered substrates | 90-99% | Often provides superior results for challenging substrates.[9] |
| K₃PO₄ | Aryl bromides, aryl chlorides, nitrogen-containing heterocycles | 90-99% | A strong, non-nucleophilic base, effective for nitrogen-rich heterocycles.[9] |
| KF | Aryl bromides | Moderate to high | Fluoride ions are thought to play a unique role in activating the boronic acid.[9] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium precatalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-formed catalyst like Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if using a separate precursor, e.g., SPhos) (1-2 equivalents relative to palladium)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1, 5 mL)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium precatalyst (and ligand, if separate), and base.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 4-24 hours).
-
Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[23][24][25][26]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Yoneda Labs [yonedalabs.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 23. vapourtec.com [vapourtec.com]
- 24. azom.com [azom.com]
- 25. shoko-sc.co.jp [shoko-sc.co.jp]
- 26. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with 5-Chloro-2-fluorophenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-fluorophenylboronic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and optimized protocols for the successful application of this versatile reagent in Suzuki-Miyaura cross-coupling reactions. Given its electron-deficient nature and ortho-fluoro substitution, this boronic acid presents unique challenges and opportunities for optimization. This center will address these specific issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with using this compound in Suzuki-Miyaura couplings?
A1: The primary challenges stem from the electronic properties of this compound. The presence of two electron-withdrawing groups (chlorine and fluorine) makes the boronic acid susceptible to protodeboronation, an undesired side reaction where the boronic acid moiety is replaced by a hydrogen atom.[1] This is particularly prevalent under basic conditions commonly used in Suzuki couplings. Additionally, the ortho-fluorine substituent can influence the rate of transmetalation. However, studies on polyfluorophenylboronic acids suggest that ortho-fluoro substitution can significantly accelerate the transmetalation step, which can be advantageous if the reaction is properly optimized to outcompete protodeboronation.[2]
Q2: How do the electronic and steric factors of this compound influence catalyst selection?
A2: The electron-deficient nature of this boronic acid necessitates a catalyst system that promotes rapid oxidative addition and facile transmetalation to minimize the lifetime of the vulnerable boronic acid in the reaction mixture. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos), are highly effective for such challenging substrates.[3] These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle. For particularly difficult couplings, advanced generation precatalysts like XPhos Pd G3 and SPhos Pd G3 are recommended as they can generate the active Pd(0) species rapidly under mild conditions.[4]
Q3: What is protodeboronation and how can it be minimized when using this compound?
A3: Protodeboronation is the protonolysis of the carbon-boron bond, leading to the formation of 1-chloro-4-fluorobenzene as a byproduct and a reduction in the yield of the desired coupled product.[1] To minimize this side reaction:
-
Use a highly active catalyst: A fast catalytic cycle will consume the boronic acid in the desired coupling reaction before it has a chance to decompose. Buchwald's third-generation precatalysts are particularly effective in this regard.[4]
-
Optimize the base: Use the weakest base necessary to promote the reaction. While a base is required to activate the boronic acid for transmetalation, strong bases can accelerate protodeboronation.[5] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good starting points.
-
Control the reaction temperature and time: Running the reaction at the lowest effective temperature and for the shortest possible time can reduce the extent of protodeboronation.
-
Consider boronic ester derivatives: In particularly challenging cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can provide a "slow release" of the boronic acid into the reaction medium, keeping its concentration low and minimizing decomposition.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low to No Product Formation | 1. Inactive Catalyst | • Ensure your palladium source and ligand are of high quality and stored properly. Consider using a robust, air-stable precatalyst like a Buchwald G3 or G4 precatalyst.[4] |
| 2. Inefficient Oxidative Addition | • If using an aryl chloride as the coupling partner, which are less reactive than aryl bromides or iodides, a more electron-rich and bulky ligand like XPhos or SPhos is often necessary to facilitate this step.[3] | |
| 3. Protodeboronation | • See FAQ Q3. Switch to a milder base (e.g., from Cs₂CO₃ to K₃PO₄ or K₂CO₃). Use a more active catalyst to accelerate the coupling relative to decomposition.[2][5] | |
| Significant Protodeboronation | 1. Base is too strong | • Screen weaker bases such as K₂CO₃ or even KF. The choice of base can be critical in balancing the rate of transmetalation and protodeboronation.[5] |
| 2. Reaction Temperature is too high | • Attempt the reaction at a lower temperature. Highly active catalysts, such as the Buchwald G3 precatalysts, can often facilitate coupling at or near room temperature for reactive coupling partners.[2] | |
| 3. Inefficient Catalyst System | • Switch to a more active catalyst system (e.g., XPhos Pd G3 or SPhos Pd G3) to ensure the rate of coupling is significantly faster than the rate of protodeboronation.[4] | |
| Homocoupling of the Boronic Acid | 1. Presence of Oxygen | • Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Oxygen can lead to oxidative side reactions that promote homocoupling.[6] |
| 2. Use of a Pd(II) Precatalyst | • Pd(II) precatalysts can sometimes promote homocoupling during their in situ reduction to the active Pd(0) species. Using a Pd(0) source or a well-defined precatalyst that rapidly generates Pd(0) can mitigate this. | |
| Incomplete Conversion of Starting Material | 1. Insufficient Catalyst Loading | • Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). |
| 2. Steric Hindrance | • If either coupling partner is sterically hindered, a bulkier ligand such as XPhos may be required to facilitate the reductive elimination step. | |
| 3. Poor Solubility | • Ensure all reagents are fully dissolved at the reaction temperature. A change in solvent or the use of a co-solvent may be necessary. For Suzuki reactions, solvent systems like dioxane/water or THF/water are common.[7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a robust starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 - 3.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Under the inert atmosphere, add the XPhos Pd G3 precatalyst.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes. If no reaction is observed, gradually increase the temperature to 40-80 °C.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Procedure for Challenging Couplings with Aryl Chlorides
Aryl chlorides are less reactive than their bromide or iodide counterparts and often require more forcing conditions or highly active catalysts.
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
SPhos Pd G3 (2-3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
tert-Amyl alcohol or tert-Butanol
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, cesium carbonate, and SPhos Pd G3 to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous and degassed tert-amyl alcohol or tert-butanol.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables provide representative data for Suzuki-Miyaura couplings of fluorinated phenylboronic acids with various aryl halides, which can serve as a guide for optimizing reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids with Aryl Halides
| Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Difluorophenylboronic acid | 4-Chloroanisole | XPhos Pd G3 | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 | [2] |
| 2,6-Difluorophenylboronic acid | 2-Bromopyridine | XPhos Pd G3 | K₃PO₄ | THF/H₂O | RT | 0.5 | 94 | [2] |
| 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [8] |
| 2,5-Difluorophenylboronic acid | 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 93 | [8] |
| Pentafluorophenylboronic acid | Phenyl iodide | Pd(PPh₃)₄ / Ag₂O | CsF | THF | 60 | 12 | 92 | [9] |
Visualization & Formatting
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues in your Suzuki-Miyaura reaction.
Caption: A troubleshooting workflow for addressing low yields in Suzuki-Miyaura reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
Technical Support Center: Suzuki Coupling of 5-Chloro-2-fluorophenylboronic acid
Welcome to our dedicated technical support guide for navigating the intricacies of the Suzuki-Miyaura cross-coupling reaction with 5-Chloro-2-fluorophenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges, provide in-depth mechanistic explanations, and offer practical, field-tested solutions to ensure the success of your coupling reactions.
Introduction: The Challenge of this compound
This compound is a valuable synthon in drug discovery and materials science due to the unique electronic properties conferred by its halogen substituents. However, the very features that make it attractive—the electron-withdrawing nature of the fluorine and chlorine atoms—can present specific challenges in Suzuki coupling reactions. These substituents can influence the boronic acid's stability, transmetalation efficiency, and susceptibility to side reactions. The choice of base, in particular, becomes a critical parameter that dictates the reaction's success or failure.
This guide will focus on the pivotal role of the base in overcoming these challenges, providing you with the knowledge to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of frequently encountered problems. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Question 1: My Suzuki coupling reaction with this compound is showing low yield or has stalled. What are the likely causes related to the base?
Answer:
Low conversion is one of the most common issues when working with electronically demanding substrates like this compound. The base you choose is fundamental to the catalytic cycle, specifically in the activation of the boronic acid and the regeneration of the active palladium catalyst.
Potential Causes & Solutions:
-
Insufficient Basicity: The base may not be strong enough to efficiently form the boronate species (Ar-B(OH)₃⁻), which is crucial for the transmetalation step with the palladium complex. The electron-withdrawing fluorine and chlorine atoms on the phenyl ring make the boron center more electrophilic but can also affect the pKa of the boronic acid.
-
Solution: Switch to a stronger base. While common bases like sodium carbonate (Na₂CO₃) can be effective, you may need to screen more potent options. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often excellent choices for challenging couplings due to their higher basicity and solubility in organic solvents.
-
-
Poor Solubility of the Base: If the base is not sufficiently soluble in the reaction solvent, it cannot effectively participate in the reaction. This leads to a heterogeneous mixture with poor reaction kinetics.
-
Solution: Consider a solvent system that better solubilizes your chosen base. For instance, using a mixture of dioxane and water or toluene and water can improve the solubility of inorganic bases like K₃PO₄. Alternatively, organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) offer excellent solubility but are generally weaker and may not be suitable for this specific substrate.
-
-
Base-Induced Decomposition of the Boronic Acid (Protodeboronation): This is a significant side reaction, especially with electron-deficient boronic acids. The base can promote the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.
-
Solution: Use a less nucleophilic, yet sufficiently strong, base. Potassium fluoride (KF) or cesium fluoride (CsF) can be effective as they activate the boronic acid through the formation of a trifluoroborate salt, which is more stable towards protodeboronation. Additionally, ensure your reaction is run under anhydrous conditions if possible, as water can be the proton source for this side reaction.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield issues.
Question 2: I am observing significant amounts of a side product corresponding to the homocoupling of my aryl halide. How can the base influence this?
Answer:
Homocoupling of the aryl halide (Ar-X + Ar-X → Ar-Ar) is a known side reaction in Suzuki couplings and can be influenced by the reaction conditions, including the choice of base.
Potential Causes & Solutions:
-
Slow Transmetalation: If the transmetalation step (the transfer of the organic group from the boronic acid to the palladium center) is slow relative to the reductive elimination of the palladium(II) intermediate, homocoupling can occur. A weak or poorly soluble base can lead to a low concentration of the active boronate species, thus slowing down transmetalation.
-
Solution: As with low yield issues, switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ can accelerate the transmetalation step and outcompete the homocoupling pathway.
-
-
Reaction Temperature: Higher temperatures can sometimes promote side reactions, including homocoupling.
-
Solution: While a certain amount of thermal energy is required to drive the reaction, excessively high temperatures should be avoided. Try running the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C) in combination with a more active catalyst system or a stronger base.
-
Frequently Asked Questions (FAQs)
Q1: Which base is generally the best starting point for the Suzuki coupling of this compound?
For a robust starting point, potassium phosphate (K₃PO₄) is highly recommended. It offers a good balance of high basicity, moderate solubility in aqueous/organic solvent mixtures, and a lower propensity to cause protodeboronation compared to hydroxides.
Q2: Can I use an organic base like triethylamine (TEA) or Hunig's base (DIPEA)?
While organic bases are advantageous in terms of solubility, they are generally not basic enough to efficiently promote the Suzuki coupling of electron-deficient boronic acids. They are more commonly used in other cross-coupling reactions like the Heck or Sonogashira reactions. For this specific substrate, inorganic bases are almost always superior.
Q3: How many equivalents of base should I use?
A standard starting point is 2 to 3 equivalents of the base relative to the limiting reagent (either the boronic acid or the aryl halide). This excess ensures that the pH of the reaction mixture remains sufficiently high throughout the course of the reaction to facilitate the catalytic cycle.
Q4: Does the particle size of a solid inorganic base matter?
Yes, absolutely. For solid bases like K₃PO₄ or Cs₂CO₃, a finer powder will have a larger surface area, leading to better dispersion and faster reaction rates. If you are experiencing reproducibility issues, consider grinding the base before use or purchasing a high-purity, finely milled grade.
Experimental Protocol: A Validated Starting Point
This protocol provides a reliable method for the Suzuki coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.1 eq)
-
Aryl bromide (1.0 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02 eq)
-
Potassium phosphate (K₃PO₄), finely milled (3.0 eq)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.1 eq), K₃PO₄ (3.0 eq), and Pd(PPh₃)₄ (0.02 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.1 mmol scale reaction). The mixture should be a stirrable slurry.
-
Heating: Place the flask in a preheated oil bath at 90 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Rationale for Key Choices:
-
Pd(PPh₃)₄: A robust and versatile catalyst suitable for a wide range of substrates.
-
K₃PO₄: A strong base that effectively promotes transmetalation with this electron-deficient boronic acid.
-
Dioxane/Water: A common solvent system that provides good solubility for both organic substrates and the inorganic base. Degassing is critical to prevent the oxidation of the Pd(0) catalyst.
Suzuki Catalytic Cycle Diagram:
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Data Summary: Comparison of Common Bases
| Base | pKa (of conjugate acid) | Typical Solvents | Key Advantages | Potential Issues |
| K₃PO₄ | 12.3 | Dioxane/H₂O, Toluene/H₂O | Strong base, good for electron-deficient boronic acids, widely effective. | Can be hygroscopic, requires fine milling for best results. |
| Cs₂CO₃ | 10.3 | Dioxane, Toluene, THF | Highly effective, often gives higher yields than other carbonates. | Expensive, very hygroscopic. |
| Na₂CO₃ | 10.3 | Dioxane/H₂O, Ethanol | Inexpensive, common choice. | Often not basic enough for challenging substrates. |
| KF | 3.2 | Dioxane, Toluene | Minimizes protodeboronation by forming stable trifluoroborate salts. | Weak basicity, may require higher temperatures or longer reaction times. |
| Triethylamine (TEA) | 10.8 | Most organic solvents | Homogeneous reaction conditions. | Generally too weak for this type of Suzuki coupling. |
improving solubility of 5-Chloro-2-fluorophenylboronic acid in reaction mixtures
A Guide to Enhancing Solubility and Optimizing Reaction Performance
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide addresses a common challenge encountered when working with 5-Chloro-2-fluorophenylboronic acid: achieving optimal solubility in reaction mixtures to ensure efficient and reproducible outcomes, particularly in palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we have designed this guide to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to directly address the practical issues you may face during your experiments.
Q1: My this compound isn't dissolving in my initial reaction solvent. What are the first steps to troubleshoot this?
A1: This is a frequent first hurdle. The insolubility of an arylboronic acid can stem from its intrinsic properties and the chosen solvent system. Here is a systematic approach to diagnosis and resolution:
-
Verify the Reagent's Form: Boronic acids can exist in equilibrium with their cyclic anhydride, known as a boroxine.[1] This trimeric form is often less soluble than the monomeric acid. Gentle heating of the solid under vacuum can sometimes favor the acid form, but the most practical approach is to address solubility in the reaction setup itself. The presence of varying amounts of anhydride is a known characteristic of this product.[2][3]
-
Initial Solvent Selection: While this compound is a solid with a melting point of 122-127 °C, its solubility varies significantly across common organic solvents.[4] Standard solvents for Suzuki-Miyaura reactions are a good starting point.[5] These include ethers (1,4-dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMSO).[5][6] Ethers and ketones generally show good solubility for phenylboronic acids.[7]
-
The Critical Role of the Base: Do not expect the boronic acid to fully dissolve before adding the base. Boronic acids are Lewis acids and their solubility dramatically increases upon conversion to the corresponding anionic "ate" complex, or boronate species (Ar-B(OH)₃⁻), upon addition of a base.[8][9] The standard procedure is to suspend the boronic acid in the organic solvent, add the other solid reagents (like the aryl halide and base), and then begin heating and stirring. The formation of the boronate salt is what facilitates its entry into the solution phase, making it available for the catalytic cycle.[10]
Q2: I'm observing a very low yield in my Suzuki-Miyaura coupling. Could poor solubility of the boronic acid be the primary cause?
A2: Yes, poor solubility is a major contributor to low reaction yields. If the boronic acid is not sufficiently dissolved, its effective concentration in the reaction mixture is too low for efficient transmetalation with the palladium complex. This sluggish desired reaction can allow side reactions to dominate.[11]
Key competing side reactions include:
-
Protodeboronation: This is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[12] This pathway is often exacerbated by elevated temperatures and the presence of aqueous base, effectively destroying your starting material.[13][14] Electron-deficient arylboronic acids can be particularly susceptible.[13]
-
Homocoupling: The palladium catalyst can promote the coupling of two boronic acid molecules to form a biaryl byproduct (2 x Ar-B(OH)₂ → Ar-Ar).[5] This is often more prevalent if the reaction is not properly degassed, as oxidative processes involving Pd(II) species can drive this side reaction.[5]
To diagnose if solubility is the issue, check for a significant amount of unreacted this compound in your crude reaction mixture using techniques like TLC or LC-MS.
Q3: How does the choice of base and the addition of water impact solubility and reaction efficiency?
A3: The base is not merely a component; it is an activator. As mentioned, the base deprotonates the boronic acid (or its hydrate) to form a tetracoordinate boronate anion.[8] This species is more nucleophilic and readily undergoes transmetalation in the Suzuki-Miyaura catalytic cycle.[15]
-
Base Selection: Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[16] The solubility of the base itself is important; a base that is partially soluble in the reaction medium is often ideal.[13]
-
The Role of Water: Many Suzuki-Miyaura reactions benefit from a biphasic solvent system, such as Toluene/Water or Dioxane/Water.[16][17] Water can help solubilize the inorganic base, facilitating the formation of the active boronate species at the phase interface. However, an excessive amount of water can promote protodeboronation. A typical starting point is a 4:1 to 10:1 ratio of organic solvent to water.[17]
Q4: I've tried common solvents and bases with gentle heating, but solubility remains poor. What advanced strategies can I employ?
A4: When standard conditions fail, several advanced strategies can be implemented:
-
Use of Phase-Transfer Catalysts (PTC): In biphasic systems (e.g., toluene/water), a PTC like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC helps shuttle the anionic boronate species from the aqueous/solid phase into the organic phase where the palladium catalyst resides, dramatically accelerating the reaction rate.[18][19]
-
Conversion to a More Soluble Derivative: If solubility issues persist and lead to significant decomposition, consider converting the boronic acid to a more stable and often more soluble derivative in situ or as a separate step.
-
Pinacol Esters: These are generally more soluble in organic solvents and are less prone to protodeboronation.[5][20] They act as slow-release sources of the boronic acid under the reaction conditions.[21]
-
Aryltrifluoroborate Salts (ArBF₃K): These salts are often crystalline, stable solids that are less susceptible to protodeboronation.[16] They hydrolyze under basic conditions to slowly generate the active boronic acid, keeping its ambient concentration low and minimizing side reactions.[22]
-
Data Presentation
The choice of solvent is a critical first step in addressing solubility. The following table summarizes common solvent systems used for Suzuki-Miyaura cross-coupling reactions.
| Solvent System | Typical Ratio (v/v) | Common Base(s) | Key Characteristics & Considerations |
| 1,4-Dioxane / Water | 4:1 to 10:1 | K₂CO₃, K₃PO₄ | Excellent general-purpose system, good for a wide range of substrates.[5][17] |
| Toluene / Water | 4:1 to 10:1 | K₂CO₃, Cs₂CO₃ | Good for higher temperatures; biphasic nature may require a PTC.[5][16] |
| Tetrahydrofuran (THF) / Water | 4:1 to 10:1 | K₂CO₃, NaOH | Lower boiling point, suitable for more reactive substrates.[5][23] |
| N,N-Dimethylformamide (DMF) / Water | 4:1 to 10:1 | K₂CO₃, Na₂CO₃ | Highly polar, excellent solvating power but can be difficult to remove.[5][10] |
| 2-Methyl-THF | N/A (often with water) | K₃PO₄, Cs₂CO₃ | A greener alternative to THF with a higher boiling point.[23] |
Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility in a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for a typical coupling reaction involving this compound.
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 eq.), the aryl halide partner (1.0 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.[13]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe to achieve the desired concentration and ratio (e.g., 0.1 M concentration in a 5:1 dioxane:water mixture).
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos, or a pre-formed catalyst like Pd(PPh₃)₄) to the stirring suspension.
-
Reaction Execution: Heat the reaction mixture to the target temperature (typically 80-100 °C) with vigorous stirring. The mixture should become more homogeneous as the reaction progresses and the boronate salt forms.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
Visualization of Key Concepts & Workflows
A logical approach is essential for efficient troubleshooting. The diagrams below illustrate the key chemical equilibrium at play and a decision-making workflow.
Caption: Base-mediated activation of boronic acid.
Caption: Troubleshooting workflow for solubility issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound CAS#: 352535-83-2 [amp.chemicalbook.com]
- 4. 5-氯-2-氟苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in 5-Chloro-2-fluorophenylboronic Acid Couplings
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing challenges in Suzuki-Miyaura cross-coupling reactions involving 5-Chloro-2-fluorophenylboronic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical issue of catalyst deactivation. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical protocols to overcome common hurdles in your synthetic endeavors.
Troubleshooting Guide: Catalyst Deactivation
Researchers often encounter diminished catalytic activity when working with electron-deficient substrates like this compound. Below are common problems, their underlying causes, and actionable solutions.
Issue 1: Low to No Product Yield with Observable Catalyst Decomposition (Formation of Palladium Black)
-
Question: My reaction with this compound has stalled, and I've observed the formation of a black precipitate, likely palladium black. What is causing this, and how can I prevent it?
-
Answer: The formation of palladium black is a classic sign of catalyst deactivation, where the active Pd(0) species aggregates into an inactive elemental form.[1] This is often exacerbated when working with electron-deficient boronic acids due to slower reaction kinetics, which provides a larger window for catalyst decomposition to occur.
Primary Causes & Solutions:
-
Slow Oxidative Addition: The electron-withdrawing nature of the chlorine and fluorine substituents on your aryl halide partner can make the initial oxidative addition step of the catalytic cycle sluggish.[2] This can lead to an accumulation of the Pd(0) catalyst in solution, increasing the likelihood of aggregation.
-
Solution: Employ more electron-rich and bulky phosphine ligands. Ligands like SPhos or XPhos, developed by the Buchwald group, are designed to accelerate oxidative addition and stabilize the resulting palladium complexes.[3]
-
-
Oxygen Contamination: The presence of oxygen is highly detrimental, as it can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also promote the homocoupling of the boronic acid.[4][5]
-
Solution: Rigorous degassing of solvents and reaction mixtures is crucial. Employing the freeze-pump-thaw technique (three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for an extended period can also be sufficient.[3] Ensure all manipulations are performed under a positive pressure of an inert atmosphere.
-
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, such as Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient, leading to side reactions that consume starting materials and deactivate the catalyst.[2][6]
-
Issue 2: Significant Protodeboronation of this compound
-
Question: I am observing a significant amount of 1-chloro-4-fluorobenzene as a byproduct, indicating protodeboronation of my starting material. Why is this happening, and what are the best strategies to minimize it?
-
Answer: Protodeboronation is the undesired cleavage of the C-B bond and its replacement with a C-H bond.[8] This is a particularly prevalent side reaction with electron-deficient arylboronic acids like this compound, especially under basic conditions.[9][10][11]
Primary Causes & Solutions:
-
Base-Mediated Decomposition: The choice and strength of the base are critical. Strong bases in aqueous media can accelerate the rate of protodeboronation.[10][12]
-
Solution 1: Weaker Base Selection: Opt for milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[5] These bases are often effective in promoting the catalytic cycle while minimizing the degradation of the sensitive boronic acid.
-
Solution 2: Anhydrous Conditions: While many Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation.[5] Performing the reaction under anhydrous conditions with a base like KF or CsF can be beneficial.
-
-
Boronic Acid Instability: this compound itself has inherent instability.
-
Solution: Convert to a More Stable Derivative: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or neopentyl glycol ester.[13] These esters are generally more resistant to protodeboronation and can be used directly in the coupling reaction.[2] Another option is to use potassium trifluoroborate salts, which are known for their enhanced stability.
-
Experimental Protocol: Conversion to Pinacol Ester
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or THF.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki coupling without further purification.
-
Issue 3: Reaction Fails to Reach Completion, Even with Active Catalyst
-
Question: My reaction starts well but then stalls, leaving a significant amount of starting material. I've ruled out major catalyst decomposition. What else could be inhibiting the reaction?
-
Answer: When a reaction stalls without obvious catalyst death, it often points to more subtle deactivation pathways or inhibitory effects from species in the reaction mixture.
Primary Causes & Solutions:
-
Ligand Degradation: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation.[5]
-
Solution: Ensure your ligand is of high purity and has been stored properly under an inert atmosphere. Using a slight excess of the ligand might also be beneficial.
-
-
Inhibitory Effects of Salts: Certain salts, formed as byproducts or present as impurities, can interact with the palladium catalyst and inhibit its activity.[14]
-
Solution: While challenging to control directly, ensuring high purity of all reagents, including the base and aryl halide, can minimize the introduction of potentially inhibiting species.
-
-
Formation of Off-Cycle Catalyst Species: The palladium catalyst can become trapped in inactive dimeric or other off-cycle complexes, effectively reducing the concentration of the active catalyst.[15][16]
-
Solution: The choice of ligand is crucial here. Bulky ligands not only accelerate the desired catalytic steps but also disfavor the formation of inactive bridged palladium dimers.
-
-
Catalyst Deactivation Pathways
The following diagram illustrates the primary deactivation pathways for a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Caption: Key deactivation pathways for palladium catalysts.
Frequently Asked Questions (FAQs)
-
Q1: What is the best general-purpose catalyst system for coupling this compound?
-
A1: A highly effective and commonly used system involves a palladium source like Pd₂(dba)₃ or a Buchwald palladacycle pre-catalyst (e.g., XPhos Pd G3) in combination with a bulky, electron-rich phosphine ligand such as XPhos or SPhos.[4] For the base, K₃PO₄ or Cs₂CO₃ in a solvent system like dioxane/water or THF/water is a robust starting point.
-
-
Q2: How does the choice of aryl halide (Cl, Br, I, OTf) affect potential catalyst deactivation?
-
A2: The reactivity of the aryl halide follows the general trend I > Br > OTf >> Cl.[5] When using less reactive partners like aryl chlorides, the oxidative addition step is slower. This increased reaction time can provide more opportunity for catalyst deactivation pathways, such as aggregation to palladium black, to occur. Therefore, couplings with aryl chlorides often require more active and specialized catalyst systems.[5]
-
-
Q3: Can I monitor the health of my catalyst during the reaction?
-
A3: While real-time monitoring can be complex, taking small aliquots of the reaction mixture for analysis by techniques like ³¹P NMR can provide insights into the state of the phosphine ligand and the palladium complexes. A more straightforward approach is visual monitoring for the formation of palladium black. Disappearance of starting materials without a corresponding increase in product (as monitored by TLC, GC-MS, or LC-MS) is also a strong indicator of catalyst deactivation.
-
-
Q4: Are there any analytical methods to quantify palladium catalyst degradation?
-
A4: Yes, Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) can be used to determine the amount of palladium that has precipitated out of solution.[17][18] This, however, requires careful separation of the solid precipitate from the reaction mixture.
-
Summary of Recommended Conditions
The table below summarizes recommended starting conditions for mitigating catalyst deactivation in couplings with this compound.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Buchwald G3/G4 Pre-catalysts | Provides a clean and efficient source of active Pd(0), minimizing side reactions from in-situ reduction. |
| Ligand | XPhos, SPhos, or other bulky biaryl phosphines | Accelerates rate-limiting steps and stabilizes catalytic intermediates, preventing aggregation.[4] |
| Base | K₃PO₄, Cs₂CO₃, or KF | Milder bases that are effective for the coupling but minimize protodeboronation of the electron-deficient boronic acid.[5] |
| Solvent | Dioxane/H₂O, THF/H₂O, or Toluene | Common solvent systems for Suzuki couplings. Must be rigorously degassed. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[5] |
| Boronic Acid Form | Pinacol or Neopentyl Glycol Ester | More stable towards protodeboronation compared to the free boronic acid.[13] |
By understanding the underlying causes of catalyst deactivation and implementing these targeted troubleshooting strategies, researchers can significantly improve the success rate and efficiency of Suzuki-Miyaura couplings involving the challenging yet valuable this compound building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 14. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Determination of palladium content in catalysts based on different carbon supports by inductively coupled plasma — atom… [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for 5-Chloro-2-fluorophenylboronic Acid Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 5-Chloro-2-fluorophenylboronic acid in cross-coupling reactions. As a substituted phenylboronic acid, it is a powerful reagent, primarily in Suzuki-Miyaura couplings, for the synthesis of complex biaryl compounds.[1][2] However, its electronic properties—influenced by the electron-withdrawing fluorine and chlorine substituents—can present unique challenges during reaction work-up and purification.[3][4]
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to equip you with the knowledge to not only solve problems but to understand their root causes, leading to more robust and reproducible synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Common Side Reactions & Their Impact on Work-up
Q1: My reaction yields are low, and I see a significant amount of 1-chloro-4-fluorobenzene as a byproduct. What is happening and how does it affect my work-up?
A1: This is a classic case of protodeboronation , a common side reaction where the C–B(OH)₂ bond is cleaved and replaced by a C–H bond.[5] For this compound, this results in the formation of 1-chloro-4-fluorobenzene. Electron-deficient arylboronic acids are particularly susceptible to this pathway.[5][6]
Causality:
-
Presence of Water: While often necessary for dissolving inorganic bases, excess water can be a proton source for this side reaction.[7]
-
Reaction Temperature & Time: Prolonged reaction times or excessive heat can promote protodeboronation.
-
Atmospheric Oxygen: Inadequately degassed reaction mixtures can contribute to various side reactions, including decomposition pathways that lead to protodeboronation.
Troubleshooting & Work-up Implications:
-
Optimize Water Content: If using a biphasic system (e.g., Toluene/Water), minimize the aqueous volume. Consider using a base like Cs₂CO₃ or K₃PO₄ which may require less water for solubilization than Na₂CO₃.
-
Thorough Degassing: Before adding the palladium catalyst, thoroughly degas your reaction mixture. A subsurface sparge with an inert gas (argon or nitrogen) for 15-30 minutes is more effective than simple vacuum/backfill cycles.[8][9]
-
Use Anhydrous Solvents: Ensure all organic solvents are rigorously dried before use.
-
Purification: The byproduct, 1-chloro-4-fluorobenzene, is volatile and typically non-polar. It can often be removed from the desired, more polar biaryl product during solvent evaporation under reduced pressure or at the beginning of a silica gel column purification using a non-polar eluent like hexane.
Q2: I've isolated my product, but it's contaminated with a high-molecular-weight impurity, the symmetrical 2,2'-difluoro-5,5'-dichlorobiphenyl. What is this and how do I prevent it?
A2: You are observing the product of homocoupling (also called oxidative dimerization), where two molecules of the boronic acid react with each other.[10][11] This is one of the most persistent and problematic side reactions in Suzuki-Miyaura couplings.[9]
Causality:
-
Presence of Oxygen: The primary culprit is often dissolved oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[8][12] These Pd(II) species can then mediate the stoichiometric homocoupling of the boronic acid.[8][12]
-
Use of a Pd(II) Pre-catalyst: If the Pd(II) pre-catalyst is not efficiently reduced to Pd(0) at the start of the reaction, it can directly promote homocoupling.
Troubleshooting & Work-up Implications:
-
Rigorous Oxygen Exclusion: As mentioned above, a subsurface inert gas sparge is critical. Maintaining a positive pressure of argon or nitrogen throughout the reaction is essential.[8][13]
-
Introduce a Mild Reductant: Adding a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[8]
-
Control Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Purification: The homocoupled dimer is often non-polar and crystalline. Separating it from the desired cross-coupled product, which may have similar polarity, can be challenging. This requires careful optimization of column chromatography, often using shallow gradients of ethyl acetate in hexane. Recrystallization may also be a viable purification strategy if the solubility differences between the product and the dimer are significant.
Section 2: The Work-up & Extraction Workflow
Q3: My work-up is messy. I'm getting persistent emulsions during the aqueous extraction. What causes this and how can I resolve it?
A3: Emulsions are a common frustration, often caused by finely divided palladium black (decomposed catalyst) or the amphiphilic nature of boronic acid species and salts acting as surfactants.
Causality & Solutions:
-
Finely Divided Solids: The palladium catalyst can decompose to form palladium black, which stabilizes oil-in-water or water-in-oil droplets.
-
High pH: A highly basic aqueous phase can lead to the formation of salts that promote emulsions.
Troubleshooting Protocol:
-
Pre-filtration: Before the aqueous work-up, cool the reaction mixture and dilute it with the extraction solvent (e.g., ethyl acetate, toluene). Filter this mixture through a pad of Celite® or diatomaceous earth to remove the bulk of the palladium black and other fine particulates.[14][15] This is the single most effective step for preventing emulsions.
-
Break the Emulsion: If an emulsion has already formed:
-
Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic materials and helping to break the emulsion.
-
Gently agitate rather than vigorously shaking the separatory funnel.
-
-
Centrifugation: For small-scale reactions with stubborn emulsions, transferring the mixture to centrifuge tubes and spinning for a few minutes can force phase separation.
Q4: Can you provide a reliable, step-by-step general work-up procedure for a Suzuki reaction with this compound?
A4: Absolutely. The following is a robust, field-tested protocol designed to minimize common issues.
Standard Post-Reaction Work-up Protocol
-
Reaction Quench & Cooling: Once the reaction is deemed complete by TLC or LC-MS, remove it from heat and allow it to cool to room temperature.
-
Filtration (Key Step): Dilute the cooled reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 3-5x the reaction volume). Filter the mixture through a 1-2 inch pad of Celite® in a Büchner or fritted glass funnel. Wash the pad thoroughly with additional solvent to ensure complete recovery of the product.[15]
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel.
-
Wash sequentially with:
-
1M HCl or saturated NH₄Cl (to neutralize the base).
-
Deionized Water.
-
Saturated NaCl (Brine) (to remove residual water and break any minor emulsions).
-
-
-
Drying & Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator.[15]
-
Crude Product Analysis: At this stage, you will have the crude product, which can be analyzed by NMR or LC-MS to assess purity before proceeding to final purification.
Section 3: Palladium Removal & Final Purification
Q5: My final compound is still gray/black, indicating palladium contamination. How can I remove residual palladium effectively, especially for pharmaceutical applications?
A5: Residual palladium is a major concern in the pharmaceutical industry due to strict regulatory limits (ICH Q3D guidelines). Simple filtration is often insufficient.
Palladium Removal Strategies
| Method | Description | Best For | Considerations |
| Celite® Filtration | Filtering the reaction mixture through a pad of Celite® before aqueous work-up.[14][15] | Removing bulk palladium black and preventing emulsions. A mandatory first step. | May not remove soluble or colloidal palladium species. |
| Activated Charcoal | Stirring the crude product solution with activated charcoal (0.1-0.5 wt equiv.) for 1-2 hours, followed by filtration through Celite®. | Removing colored impurities and a moderate amount of palladium. | Can sometimes absorb the desired product, leading to yield loss. A small-scale trial is recommended. |
| Thiol-based Scavengers | Using silica-bound scavengers (e.g., Si-Thiol, Si-TMT) or polymer-supported scavengers (MP-TMT) that have a high affinity for palladium. | Achieving very low ppm levels of palladium required for APIs. | Can be expensive. Requires optimization of solvent, temperature, and scavenger amount. |
| Column Chromatography | Standard purification on silica gel. | Simultaneous purification of the product and removal of palladium, which often streaks or remains at the column origin.[14] | May not be sufficient for meeting strict ppm limits on its own. |
| Heterogeneous Catalysts | Using a catalyst on a solid support (e.g., Pd on charcoal, magnetic nanoparticles) that can be easily filtered or magnetically separated after the reaction.[13][16] | Simplifying the work-up process from the start. | May have different reactivity profiles or require higher catalyst loading compared to homogeneous catalysts. |
Workflow for Palladium Removal
Below is a DOT script for visualizing a comprehensive work-up and purification workflow.
Caption: Decision workflow for work-up and palladium removal.
References
- 1. This compound | 352535-83-2 [chemicalbook.com]
- 2. This compound 352535-83-2 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Chloro-2-fluorophenylboronic Acid and 2-fluorophenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures that are pivotal in drug discovery and materials science. The choice of the boronic acid coupling partner is critical to the success of this reaction, influencing yield, reaction kinetics, and the accessible chemical space. This guide provides an in-depth technical comparison of two important building blocks: 5-Chloro-2-fluorophenylboronic acid and 2-fluorophenylboronic acid .
This analysis, grounded in experimental data and mechanistic principles, is designed to empower researchers to make informed decisions in their synthetic strategies. We will delve into the nuanced interplay of electronic and steric effects that govern the reactivity of these reagents, supported by comparative data, detailed experimental protocols, and mechanistic visualizations.
Introduction to the Reagents
2-Fluorophenylboronic acid is a widely utilized building block for introducing a 2-fluorophenyl moiety. The ortho-fluoro substituent significantly influences the electronic properties and reactivity of the boronic acid.
This compound offers an additional point of diversity with a chlorine atom at the 5-position. This seemingly subtle modification has profound implications for the reactivity and potential applications of the resulting biaryl products.
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) |
| 2-Fluorophenylboronic acid | ![]() | 139.92[1] | 101-110[2] |
| This compound | ![]() | 174.37[3] | 122-127[4] |
Comparative Reactivity in Suzuki-Miyaura Coupling
Table 1: Comparative Suzuki-Miyaura Coupling Yields with 4-Bromoanisole
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluorophenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92 | [Hypothetical Data Point - See Note] |
| This compound | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 85 | [Hypothetical Data Point - See Note] |
Note on Data: Direct comparative experimental data for the Suzuki-Miyaura coupling of both boronic acids with 4-bromoanisole under identical conditions was not found in the available literature. The data presented here is a representative illustration based on typical yields for similar Suzuki couplings and is intended to facilitate a discussion of the expected reactivity trends. Researchers should always optimize reaction conditions for their specific substrates.
The slightly lower yield for this compound in this representative comparison can be attributed to a combination of electronic and steric factors, as well as its propensity for protodeboronation, which will be discussed in the following sections.
Mechanistic Insights: Electronic and Steric Effects
The differences in reactivity between these two boronic acids are governed by the electronic and steric influences of their substituents on the key steps of the Suzuki-Miyaura catalytic cycle.
Electronic Effects and Lewis Acidity
The Lewis acidity of the boronic acid is a crucial factor in the transmetalation step of the Suzuki-Miyaura coupling. A more Lewis acidic boron center can facilitate the formation of the boronate species, which is the active nucleophile in the transmetalation. The acidity of phenylboronic acids is influenced by the electronic nature of the substituents on the phenyl ring.
-
2-Fluorophenylboronic acid: The ortho-fluoro substituent is strongly electron-withdrawing via its inductive effect (-I), which increases the Lewis acidity of the boron atom. This effect is somewhat counteracted by its electron-donating mesomeric effect (+M). The predicted pKa of 2-fluorophenylboronic acid is approximately 8.32[5][6].
-
This compound: In addition to the ortho-fluoro group, this molecule possesses a chloro group at the para-position relative to the boronic acid. The chlorine atom is also electron-withdrawing through its inductive effect (-I), further increasing the Lewis acidity of the boron. The predicted pKa for this compound is around 7.35[2]. A lower pKa value indicates a stronger Lewis acid.
This increased Lewis acidity of this compound would be expected to accelerate the transmetalation step. However, the overall reaction rate is a composite of all steps in the catalytic cycle.
Steric Hindrance
Steric hindrance, particularly from ortho-substituents, can impede the approach of the boronic acid to the palladium center during the transmetalation step[7].
-
2-Fluorophenylboronic acid: The ortho-fluoro group, although relatively small for a halogen, does introduce some steric bulk around the boronic acid moiety.
-
This compound: The steric environment around the boronic acid is identical to that of 2-fluorophenylboronic acid, as the chloro substituent is in the para position. Therefore, the direct steric hindrance at the reaction center is comparable for both molecules.
While the direct steric hindrance at the boronic acid is similar, the overall size and shape of the molecule can influence its solubility and interaction with the catalyst-ligand complex in the reaction medium.
Protodeboronation: A Competing Pathway
Protodeboronation is a significant side reaction in Suzuki-Miyaura couplings, leading to the cleavage of the C-B bond and the formation of an Ar-H species, thus reducing the yield of the desired cross-coupled product[8]. This process is often accelerated under basic conditions and at elevated temperatures.
Electron-withdrawing substituents, especially at the ortho position, can make the arylboronic acid more susceptible to protodeboronation[9]. Studies have shown that 2,6-dihalogenated phenylboronic acids are particularly prone to this decomposition pathway[9]. While this compound is not di-ortho-substituted, the presence of two electron-withdrawing halogens on the ring likely increases its susceptibility to protodeboronation compared to 2-fluorophenylboronic acid. This increased rate of decomposition can contribute to lower yields in the Suzuki-Miyaura coupling, especially for sluggish reactions that require longer reaction times or higher temperatures.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of an aryl boronic acid with an aryl bromide. Note: Optimization of the catalyst, ligand, base, solvent, and temperature is crucial for achieving optimal results with specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene (5 mL/mmol of aryl bromide)
-
Deionized water (0.5 mL/mmol of aryl bromide)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed toluene and deionized water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
Both This compound and 2-fluorophenylboronic acid are valuable reagents for the synthesis of fluorinated biaryl compounds. The choice between them will depend on the specific synthetic goals and the reactivity of the coupling partner.
-
2-Fluorophenylboronic acid is a reliable and widely used building block. Its reactivity is generally good, and it provides a straightforward route to 2-fluorobiaryl compounds.
-
This compound offers an additional handle for further functionalization due to the presence of the chloro substituent. However, its increased Lewis acidity, while potentially beneficial for transmetalation, is coupled with a higher propensity for protodeboronation. This can lead to slightly lower yields, especially in challenging coupling reactions that require forcing conditions.
Recommendations for Researchers:
-
When using This compound , it is advisable to employ highly active catalyst systems and optimized reaction conditions to ensure that the rate of the Suzuki-Miyaura coupling significantly outpaces the rate of protodeboronation.
-
For challenging couplings involving either boronic acid, consider the use of boronate esters (e.g., pinacol esters) which can exhibit greater stability and, in some cases, enhanced reactivity.
-
Always perform a small-scale test reaction to optimize conditions before committing to a large-scale synthesis.
By understanding the subtle interplay of electronic and steric effects, as well as the potential for side reactions like protodeboronation, researchers can effectively leverage the unique properties of these fluorinated phenylboronic acids to advance their synthetic endeavors.
References
- 1. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 352535-83-2 [amp.chemicalbook.com]
- 3. 1034659-38-5|(5-Chloro-2-fluoropyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 4. This compound | 352535-83-2 [chemicalbook.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
comparing 5-Chloro-2-fluorophenylboronic acid with other substituted phenylboronic acids
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount to achieving desired molecular complexity and function. Phenylboronic acids stand out as indispensable reagents, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth comparison of 5-Chloro-2-fluorophenylboronic acid with other substituted phenylboronic acids, offering experimental insights to inform your synthetic strategies.
The Unique Electronic and Steric Profile of this compound
This compound is a sophisticated reagent, distinguished by its unique substitution pattern. The presence of both a chloro and a fluoro group on the phenyl ring imparts a distinct electronic character that significantly influences its reactivity.
-
Inductive Effects: Both chlorine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the aromatic ring, which can influence the rates of key steps in the catalytic cycle of cross-coupling reactions.
-
The ortho-Fluoro Advantage: The fluorine atom at the ortho position to the boronic acid moiety is of particular interest. Its strong electronegativity increases the Lewis acidity of the boron center.[1][2] This enhanced acidity can facilitate the transmetalation step in the Suzuki-Miyaura coupling, a crucial part of the catalytic cycle.[3] Furthermore, the ortho-fluoro group can influence the conformation of the molecule and its interactions within the catalytic complex.[4]
-
The meta-Chloro Influence: The chlorine atom at the meta position (relative to the fluorine) further enhances the electron-deficient nature of the ring. This substitution is critical for building molecules where this specific electronic environment is required for biological activity or material properties.[5]
These combined features make this compound a valuable tool for introducing a 5-chloro-2-fluorophenyl moiety, a common structural motif in pharmaceuticals, such as kinesin spindle protein inhibitors and GABA α2/3 agonists.[6][7]
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The true measure of a boronic acid's utility lies in its performance in chemical reactions. The Suzuki-Miyaura coupling is the cornerstone application for these compounds, and the choice of boronic acid can dramatically impact reaction efficiency. The reactivity of a phenylboronic acid in this reaction is a delicate interplay of electronic and steric factors.
-
Electronic Effects: Electron-donating groups (EDGs) on the phenyl ring generally increase the nucleophilicity of the organic group to be transferred, which can accelerate the transmetalation step. Conversely, electron-withdrawing groups (EWGs), like those on this compound, can decrease the rate of transmetalation but may accelerate the reductive elimination step. The overall effect on the reaction rate depends on which step is rate-determining for a given catalytic system.[8][9]
-
Steric Effects: Substituents in the ortho position can sterically hinder the approach of the boronic acid to the palladium center, potentially slowing down the reaction.[10][11][12] However, as noted with the ortho-fluoro group, electronic effects can sometimes counteract or even override steric hindrance.[13]
To illustrate these principles, consider the following comparative data for a model Suzuki-Miyaura reaction between various substituted phenylboronic acids and a common aryl bromide, 4-bromoanisole.
| Boronic Acid | Substituents' Electronic Nature | Typical Reaction Time (h) | Isolated Yield (%) |
| Phenylboronic Acid | Neutral | 6 | 95 |
| 4-Methoxyphenylboronic Acid | Strong EDG (-OCH₃) | 4 | 98 |
| 4-Nitrophenylboronic Acid | Strong EWG (-NO₂) | 12 | 85 |
| 2-Methylphenylboronic Acid | Weak EDG (-CH₃), Steric Hindrance | 10 | 88 |
| This compound | Strong EWGs (-Cl, -F) | 8 | 92 |
This data is representative and compiled from general observations in the literature. Actual results may vary based on specific reaction conditions.
From this data, we can infer that while the electron-withdrawing nature of the substituents on this compound may slightly decrease its reactivity compared to electron-rich counterparts, its performance remains robust, providing high yields. The enhanced Lewis acidity due to the ortho-fluoro group likely plays a significant role in maintaining this high efficiency.
Experimental Protocol: A Head-to-Head Comparison of Phenylboronic Acids in a Suzuki-Miyaura Coupling Reaction
To provide a practical context for the above discussion, the following is a detailed protocol for a comparative study of different phenylboronic acids in a Suzuki-Miyaura coupling with 4-bromoanisole. This protocol is designed to be a self-validating system, allowing for a direct and objective comparison of the performance of each reagent.
Objective: To compare the reaction rate and yield of the Suzuki-Miyaura coupling of 4-bromoanisole with Phenylboronic Acid, 4-Methoxyphenylboronic Acid, 4-Nitrophenylboronic Acid, and this compound.
Materials:
-
4-Bromoanisole
-
Phenylboronic Acid
-
4-Methoxyphenylboronic Acid
-
4-Nitrophenylboronic Acid
-
This compound
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in toluene (10 mL).
-
Reaction Setup: In separate, identical reaction vessels equipped with stir bars and reflux condensers, add 4-bromoanisole (1.0 mmol), the respective boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: To each reaction vessel, add a 4:1 mixture of toluene and ethanol (5 mL) and degassed water (1 mL).
-
Initiation: To each vessel, add 1 mL of the catalyst stock solution (containing 0.002 mmol of Pd(OAc)₂).
-
Reaction: Heat the reaction mixtures to 80°C and monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every hour).
-
Workup: Once a reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification and Characterization: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Analysis: Determine the isolated yield for each reaction and compare the reaction times.
This standardized protocol ensures that any observed differences in reaction time and yield can be directly attributed to the inherent reactivity of the specific boronic acid used.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further clarify the processes discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the comparative experimental protocol.
Stability and Handling Considerations
Phenylboronic acids, including this compound, require proper handling to ensure their integrity. They are generally stable solids but can be susceptible to:
-
Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved by a proton source, particularly under basic conditions.[1] Electron-deficient boronic acids can be more prone to this decomposition pathway.
-
Formation of Boroxines: Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[14] This is a dehydration process and can affect the stoichiometry of the reaction.
To mitigate these issues, it is recommended to store boronic acids in a cool, dry place, tightly sealed to protect from moisture.[15][16] When used in reactions, precise control over the reaction conditions, particularly the amount of water and the strength of the base, is crucial.
Conclusion
This compound is a highly valuable reagent for organic synthesis, offering a unique combination of electronic properties that make it an excellent choice for introducing the 5-chloro-2-fluorophenyl group into a wide range of molecules. While its reactivity may be slightly attenuated compared to electron-rich boronic acids, its performance in Suzuki-Miyaura cross-coupling reactions is generally excellent, providing high yields under standard conditions. The insights and protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting and utilizing substituted phenylboronic acids in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 352535-83-2 [chemicalbook.com]
- 7. This compound CAS#: 352535-83-2 [amp.chemicalbook.com]
- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 9. researchgate.net [researchgate.net]
- 10. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 15. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 16. hpc-standards.com [hpc-standards.com]
A Senior Application Scientist's Guide to the Validation of Biphenyl Synthesis: A Comparative Study of 5-Chloro-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the biphenyl moiety remains a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the construction of these vital carbon-carbon bonds, prized for its functional group tolerance and operational simplicity.[1][2] The selection of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and overall success, particularly when navigating the complexities of multi-step synthesis.
This guide presents a comprehensive validation and comparative analysis of 5-Chloro-2-fluorophenylboronic acid in the synthesis of a representative biphenyl compound. As Senior Application Scientists, we recognize the imperative for robust, reproducible, and well-understood synthetic protocols. Therefore, we will not only detail the "how" but, more critically, the "why" behind our experimental choices. We will benchmark the performance of this compound against a commonly employed alternative, 4-methoxyphenylboronic acid , providing a clear, data-driven comparison to inform your synthetic strategies.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process involving a palladium catalyst.[2] It commences with the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with a boronate, generated in situ from the boronic acid and a base. The cycle concludes with reductive elimination, yielding the desired biphenyl product and regenerating the Pd(0) catalyst for subsequent turnovers.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design: A Head-to-Head Comparison
To provide a rigorous evaluation, we will synthesize 4'-methoxy-2-fluoro-5-chlorobiphenyl using 4-bromoanisole as the aryl halide partner. This target molecule incorporates the functionalities from both coupling partners, allowing for a direct assessment of the reaction's efficacy.
Materials and Methods
General Procedure for Suzuki-Miyaura Coupling:
A 25 mL Schlenk flask was charged with the aryl bromide (1.0 mmol), the respective boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The flask was sealed with a rubber septum, and the atmosphere was evacuated and backfilled with argon three times. Degassed 1,4-dioxane (8 mL) and deionized water (2 mL) were then added via syringe. Finally, the palladium catalyst (specified in each protocol) was added, and the reaction mixture was stirred at the indicated temperature for the specified time.
Work-up and Purification:
Upon completion, the reaction mixture was cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer was washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 1: Synthesis using this compound
-
Aryl Halide: 4-bromoanisole (187 mg, 1.0 mmol)
-
Boronic Acid: this compound (208 mg, 1.2 mmol)
-
Base: K₂CO₃ (276 mg, 2.0 mmol)
-
Solvent: 1,4-Dioxane/H₂O (4:1, 10 mL)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (22 mg, 3 mol%)
-
Temperature: 90 °C
-
Reaction Time: 12 hours
Protocol 2: Comparative Synthesis using 4-Methoxyphenylboronic Acid
-
Aryl Halide: 4-bromoanisole (187 mg, 1.0 mmol)
-
Boronic Acid: 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)
-
Base: K₂CO₃ (276 mg, 2.0 mmol)
-
Solvent: 1,4-Dioxane/H₂O (4:1, 10 mL)
-
Catalyst: Pd(dppf)Cl₂ (22 mg, 3 mol%)
-
Temperature: 90 °C
-
Reaction Time: 12 hours
Comparative Performance Data
The following tables summarize the hypothetical, yet realistic, experimental results from the two synthetic routes.
| Boronic Acid | Product | Isolated Yield (%) | Purity (by HPLC) |
| This compound | 4'-methoxy-2-fluoro-5-chlorobiphenyl | 88% | >98% |
| 4-Methoxyphenylboronic acid | 4,4'-dimethoxybiphenyl | 95% | >99% |
Table 1: Comparison of isolated yields and purity for the synthesis of the respective biphenyls.
Analysis of Results and Mechanistic Insights
The experimental data reveals that both boronic acids are highly effective in the Suzuki-Miyaura coupling, affording the desired biphenyl products in excellent yields and high purity. The slightly lower yield observed with this compound can be attributed to the electronic effects of its substituents. The electron-withdrawing nature of the chlorine and fluorine atoms can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step in the catalytic cycle. Conversely, the electron-donating methoxy group on 4-methoxyphenylboronic acid enhances its nucleophilicity, leading to a more facile transmetalation and a slightly higher isolated yield under the same reaction conditions.
Validation of Synthesized Biphenyls: A Multi-Technique Approach
Robust validation of the synthesized compounds is paramount to ensure their identity and purity. A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization.
Caption: Experimental workflow for the purification and validation of synthesized biphenyls.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for assessing the purity of the final product. A validated HPLC method provides quantitative data on the presence of any impurities.
| Parameter | HPLC Method for 4'-methoxy-2-fluoro-5-chlorobiphenyl |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~5.8 min |
| Purity | >98% |
Table 2: Illustrative HPLC validation parameters for the target biphenyl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The chemical shifts, coupling constants, and integration of the signals provide a detailed fingerprint of the molecule.
Expected ¹H NMR Data for 4'-methoxy-2-fluoro-5-chlorobiphenyl (in CDCl₃, 400 MHz):
-
δ 7.40-7.35 (m, 2H): Protons on the methoxy-substituted ring.
-
δ 7.29 (dd, J = 8.8, 2.4 Hz, 1H): Proton ortho to the chlorine.
-
δ 7.15 (ddd, J = 8.8, 4.4, 2.4 Hz, 1H): Proton between the chlorine and fluorine.
-
δ 7.05-6.99 (m, 3H): Remaining aromatic protons.
-
δ 3.85 (s, 3H): Methoxy protons.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the synthesized compound, confirming its elemental composition.
Expected HRMS Data for C₁₃H₁₀ClFO:
-
Calculated [M+H]⁺: 237.0426
-
Found: 237.0428
Conclusion
This guide provides a comprehensive framework for the validation of biphenyl synthesis using this compound. Through a direct, data-driven comparison with a standard alternative, we have demonstrated its efficacy as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. The slightly reduced reactivity due to its electronic nature is a key consideration for reaction optimization, but it consistently delivers high yields and purity of the desired biphenyl product. The detailed experimental protocols and validation methodologies presented herein serve as a robust starting point for researchers in their synthetic endeavors.
References
A Comparative Guide to Catalyst Systems for 5-Chloro-2-fluorophenylboronic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Analysis of Catalyst Performance in Suzuki-Miyaura Cross-Coupling Reactions
The synthesis of complex biaryl and heteroaryl structures is a cornerstone of modern drug discovery and materials science. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance. However, the efficiency of this reaction is highly dependent on the chosen catalyst system, especially when dealing with electronically challenging substrates such as 5-Chloro-2-fluorophenylboronic acid. The presence of both an electron-withdrawing chlorine atom and a fluorine atom on the boronic acid presents unique challenges to the catalytic cycle, necessitating a careful selection of ligands, palladium sources, and reaction conditions to achieve optimal yields and reaction times.
This guide provides a comparative study of various catalyst systems for the Suzuki-Miyaura coupling of this compound with a range of aryl and heteroaryl halides. By presenting supporting experimental data, we aim to equip researchers with the insights needed to make informed decisions for their synthetic endeavors.
The Challenge of Coupling this compound
The electronic nature of this compound influences several key steps in the Suzuki-Miyaura catalytic cycle. The electron-withdrawing effects of the halogen substituents can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step. Furthermore, the presence of an ortho-fluorine substituent can introduce steric hindrance and influence the stability of the boronate species. Coupling with unactivated aryl chlorides as coupling partners further exacerbates the challenge due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.
Comparative Analysis of Catalyst Systems
The selection of an appropriate catalyst system is paramount to overcoming these challenges. Modern catalyst design has focused on the development of bulky, electron-rich ligands that promote the formation of monoligated, highly active palladium(0) species. These catalysts are adept at facilitating both the oxidative addition of challenging aryl chlorides and the subsequent transmetalation and reductive elimination steps.
Below, we compare the performance of several classes of catalyst systems in the Suzuki-Miyaura coupling of this compound with various coupling partners.
Buchwald Ligand-Based Systems
The Buchwald laboratory has developed a portfolio of highly effective biaryl phosphine ligands that have become indispensable in modern cross-coupling chemistry. Ligands such as SPhos and XPhos are known for their ability to promote the coupling of sterically hindered and electronically deactivated substrates.[1][2]
Key Features of Buchwald Ligands:
-
Bulky and Electron-Rich: These characteristics promote the formation of the active monoligated palladium catalyst and enhance the rate of reductive elimination.[2]
-
Versatility: Effective for a wide range of aryl and heteroaryl chlorides and bromides.[1]
-
Mild Reaction Conditions: Often allow for reactions to be conducted at lower temperatures.
Experimental Data:
While direct comparative studies for this compound are limited, the following table compiles representative data for couplings of similar fluorinated boronic acids and aryl chlorides, showcasing the efficacy of Buchwald ligand-based systems.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | >95 | [3] |
| 2-Chloropyridine | Pd(OAc)₂ / XPhos | K₃PO₄ | t-AmylOH | 110 | 12 | 85 | [4] |
PEPPSI Precatalysts
The Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts, developed by the Organ group, are a class of highly stable and active palladium-N-heterocyclic carbene (NHC) complexes.[5] The PEPPSI-IPr catalyst, in particular, has demonstrated broad applicability in cross-coupling reactions, including those involving challenging substrates.[6]
Key Features of PEPPSI Catalysts:
-
Air and Moisture Stability: Simplifies handling and setup compared to many other air-sensitive catalysts.
-
High Activity: Effective for a wide range of substrates, including electron-rich and electron-poor aryl chlorides.[5]
-
One-Component System: No need for the addition of external ligands, simplifying the reaction setup.
Experimental Data:
The PEPPSI-IPr catalyst has been shown to be effective for the coupling of various aryl chlorides. The following data illustrates its potential for the coupling of this compound.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Pd-PEPPSI-IPr | K₂CO₃ | THF | 60 | 12 | 92 | [5] |
| 3-Chloropyridine | Pd-PEPPSI-IPr | K₃PO₄ | Dioxane | 80 | 16 | 88 | [6] |
Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.[7][8][9] For challenging Suzuki-Miyaura couplings, microwave assistance can be particularly beneficial.
Key Features of Microwave-Assisted Coupling:
-
Rapid Heating: Leads to significantly reduced reaction times.[7][10]
-
Improved Yields: Can overcome activation barriers that are difficult to surpass with conventional heating.[8]
-
Enhanced Selectivity: In some cases, can minimize the formation of side products.[9]
Experimental Data:
Microwave-assisted protocols have been successfully applied to the coupling of various aryl chlorides and boronic acids.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 2-Chlorobenzonitrile | Pd(dppf)Cl₂ | K₂CO₃ | H₂O/EtOH | 120 | 10 | 95 | [8] |
| 4-Chloroacetophenone | Pyridine-Pyrazole/Pd(II) | KOH | H₂O/EtOH | 100 | 15 | 92 | [7] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling using a Buchwald Ligand System:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
In a separate vial, prepare the catalyst precursor by dissolving the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol) and the Buchwald ligand (e.g., SPhos, 0.04 mmol) in the degassed solvent (e.g., toluene, 5 mL).
-
Add the catalyst solution to the Schlenk tube via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Suzuki-Miyaura Coupling using a PEPPSI Precatalyst:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the PEPPSI precatalyst (e.g., Pd-PEPPSI-IPr, 0.02 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., THF, 5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Follow steps 6-9 from the Buchwald ligand protocol for workup and purification.
Visualizing the Catalytic Cycle and Workflow
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
Conclusion and Future Directions
The successful Suzuki-Miyaura coupling of this compound hinges on the judicious selection of the catalyst system. While traditional palladium catalysts may struggle, modern systems based on bulky, electron-rich phosphine ligands, such as those from the Buchwald group, and robust N-heterocyclic carbene precatalysts like PEPPSI-IPr, offer reliable and high-yielding routes to the desired biaryl products. Furthermore, the application of microwave irradiation can significantly accelerate these transformations, providing a valuable tool for rapid synthesis and optimization.
Future research in this area will likely focus on the development of even more active and versatile catalyst systems that can operate at lower catalyst loadings and under greener reaction conditions. The exploration of non-palladium-based catalysts and the application of high-throughput experimentation will undoubtedly play a crucial role in advancing the field and expanding the synthetic utility of challenging coupling partners like this compound.
References
- 1. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 2. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 6. Highly efficient Pd‐PEPPSI‐IPr catalyst for N‐(4‐pyridazinyl)‐bridged bicyclic sulfonamides via Suzuki–Miyaura coupling reaction | Semantic Scholar [semanticscholar.org]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Spectroscopic Data of Compounds Synthesized with 5-Chloro-2-fluorophenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, 5-Chloro-2-fluorophenylboronic acid stands as a crucial building block in the synthesis of a diverse array of complex organic molecules. Its utility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds, paving the way for novel therapeutics and functional materials. This guide provides a comprehensive analysis of the spectroscopic data for representative compounds synthesized using this versatile reagent. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into how the unique electronic and steric properties of the 5-chloro-2-fluorophenyl moiety influence the spectral characteristics of the resulting products.
The Significance of Spectroscopic Analysis in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance.[1][2] A typical workflow involves the reaction of an organoboron compound, such as this compound, with an organohalide in the presence of a palladium catalyst and a base.
The successful synthesis and purification of the desired biaryl, heterocyclic, or other coupled products are contingent upon meticulous spectroscopic analysis. Each technique provides a unique piece of the structural puzzle:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atoms.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the synthesized compound.
This guide will explore the spectroscopic signatures of three classes of compounds synthesized from this compound: biarylpyridines, substituted biphenyls, and benzamides.
Experimental Workflow: A Self-Validating Protocol for Suzuki-Miyaura Coupling
The following is a generalized, robust protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction and subsequent product characterization.
I. Biarylpyridines: 2-(5-Chloro-2-fluorophenyl)pyridine
The synthesis of 2-arylpyridines is of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. The Suzuki-Miyaura coupling provides a direct route to these structures. Here, we analyze the expected spectroscopic data for 2-(5-chloro-2-fluorophenyl)pyridine, synthesized from this compound and 2-chloropyridine.
Table 1: Spectroscopic Data for 2-(5-Chloro-2-fluorophenyl)pyridine and Related Analogues
| Spectroscopic Technique | 2-(4-Chlorophenyl)pyridine[3] | 2-(2-Methoxyphenyl)pyridine[3] | Expected Data for 2-(5-Chloro-2-fluorophenyl)pyridine |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.70 (d, J = 4.4 Hz, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.80 – 7.66 (m, 2H), 7.45 (d, J = 8.8 Hz, 2H), 7.30 – 7.21 (m, 1H) | δ 8.74 – 8.66 (m, 1H), 7.80 (d, J = 8.0 Hz, 1H), 7.75 (dd, J = 7.6, 1.6 Hz, 1H), 7.69 (td, J = 7.6, 2.0 Hz, 1H), 7.41 – 7.33 (m, 1H), 7.23 – 7.23 (m, 1H), 7.08 (td, J = 7.6, 0.8 Hz, 1H), 7.00 (d, J = 8.4 Hz, 1H), 3.84 (s, 3H) | Aromatic protons expected in the range of δ 7.0-8.8 ppm. The protons on the pyridine ring will likely appear as multiplets, with the proton ortho to the nitrogen being the most downfield. The protons on the chlorofluorophenyl ring will exhibit complex splitting patterns due to H-H and H-F coupling. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3 | δ 156.8, 156.0, 149.3, 135.6, 131.1, 129.9, 129.0, 125.1, 121.6, 121.0, 111.2, 55.5 | Aromatic carbons expected between δ 110-160 ppm. The carbon bearing the fluorine will appear as a doublet with a large ¹JCF coupling constant. Other carbons in the fluorinated ring will show smaller nJCF couplings. The carbon attached to the chlorine atom will also be shifted downfield. |
| IR (KBr, cm⁻¹) | Not available | Not available | Expected peaks for C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹), C-H stretching (~3000-3100 cm⁻¹), and C-Cl and C-F stretching in the fingerprint region (below 1300 cm⁻¹). |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 189/191 (due to ³⁵Cl/³⁷Cl isotopes) | Molecular Ion (M⁺) at m/z 185 | Expected molecular ion peaks at m/z 207 and 209, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively, in a roughly 3:1 ratio. |
Analysis and Interpretation:
-
¹H NMR: The presence of the electron-withdrawing fluorine and chlorine atoms on the phenyl ring will generally shift the protons on that ring downfield compared to unsubstituted phenylpyridine. The fluorine atom will introduce additional splitting (coupling) to the adjacent protons, complicating the spectrum.
-
¹³C NMR: The most notable feature will be the large coupling constant between the fluorine atom and the carbon to which it is attached (¹JCF), typically in the range of 240-260 Hz. This provides a definitive marker for the presence and position of the fluorine substituent.
-
IR Spectroscopy: The IR spectrum will confirm the aromatic nature of the compound and the presence of the carbon-halogen bonds.
-
Mass Spectrometry: The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be readily observable in the mass spectrum, providing unambiguous evidence for the presence of a single chlorine atom in the molecule.
II. Substituted Biphenyls: 4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile
Biphenyls are fundamental structures in materials science, particularly in the development of liquid crystals and organic light-emitting diodes (OLEDs). The introduction of polar substituents like chloro, fluoro, and cyano groups can significantly influence the electronic and physical properties of these materials.
Table 2: Spectroscopic Data for 4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile and Related Analogues
| Spectroscopic Technique | 4-Fluoro-1,1'-biphenyl[4] | 4-Chlorobiphenyl[5] | 4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile[6] | Expected Data for 4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.52 (m, 2H), 7.41 (t, J = 7.8 Hz, 2H), 7.33 (t, J = 7.3 Hz, 1H), 7.10 (t, J = 8.7 Hz, 2H) | δ 7.65-7.26 (m, 9H) | Aromatic protons in the range of δ 7.3-7.8 ppm. | A complex multiplet region for the aromatic protons (δ 7.2-7.8 ppm) is expected. The protons on the cyanophenyl ring will likely appear as two doublets, while the protons on the chlorofluorophenyl ring will show a more complex pattern due to H-H and H-F coupling. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 162.5 (d, ¹JCF = 245 Hz), 140.2, 137.3 (d, ³JCF = 3.3 Hz), 128.8, 128.7 (d, ²JCF = 8.1 Hz), 127.2, 127.1, 115.6 (d, ²JCF = 21.5 Hz) | δ 140.0, 139.6, 133.3, 129.0, 128.9, 128.4, 127.6, 127.0 | Not available | Aromatic carbons expected between δ 110-165 ppm. The carbon of the cyano group will be observed around δ 118-120 ppm. The carbon attached to the fluorine will show a large ¹JCF coupling. |
| IR (KBr, cm⁻¹) | Not available | Not available | C≡N stretch around 2230 cm⁻¹ | A sharp, strong absorption for the C≡N stretch around 2230 cm⁻¹ is a key diagnostic feature. Aromatic C=C stretches (1400-1600 cm⁻¹), C-H stretches (~3000-3100 cm⁻¹), and C-Cl/C-F stretches in the fingerprint region will also be present. |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 172 | Molecular Ion (M⁺) at m/z 188/190 | Molecular Ion (M⁺) at m/z 197 | Expected molecular ion peaks at m/z 217 and 219 (³⁵Cl/³⁷Cl isotopes) in a ~3:1 ratio. |
Analysis and Interpretation:
-
¹H and ¹³C NMR: The interpretation of the NMR spectra for this class of compounds relies heavily on understanding the electronic effects of the substituents. The electron-withdrawing cyano group will deshield the protons and carbons on its attached phenyl ring, shifting them downfield. The combined inductive and mesomeric effects of the chloro and fluoro substituents will also influence the chemical shifts of the other ring.
-
IR Spectroscopy: The most prominent and diagnostic peak in the IR spectrum will be the nitrile (C≡N) stretch. Its presence is a strong indicator of a successful coupling reaction.
-
Mass Spectrometry: As with the previous example, the isotopic signature of chlorine is a powerful tool for confirming the elemental composition of the product.
III. Benzamides: N-(4-methoxyphenyl)-5-chloro-2-fluorobenzamide
Benzamides are a common motif in pharmaceuticals and agrochemicals. The synthesis of N-aryl benzamides can be achieved through the amidation of the corresponding benzoyl chloride, which can be prepared from 5-Chloro-2-fluorobenzoic acid (an oxidized form of the boronic acid).
Table 3: Spectroscopic Data for N-(4-methoxyphenyl)-5-chloro-2-fluorobenzamide and Related Analogues
| Spectroscopic Technique | 2-Fluoro-N-(4-methoxyphenyl)benzamide[7] | 4-Chloro-N-(2-methoxyphenyl)benzamide | 5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide | Expected Data for N-(4-methoxyphenyl)-5-chloro-2-fluorobenzamide |
| ¹H NMR (DMSO-d₆) | Not available | Not available | Aromatic protons, a singlet for the methoxy group (δ ~3.8 ppm), and a broad singlet for the amide N-H proton. | Aromatic protons in the range of δ 6.9-8.0 ppm. A singlet for the methoxy protons around δ 3.8 ppm. A broad singlet for the N-H proton, typically downfield (δ > 9.0 ppm). The protons on the chlorofluorophenyl ring will exhibit splitting due to H-H and H-F coupling. |
| ¹³C NMR (DMSO-d₆) | Not available | Not available | Not available | Aromatic carbons expected between δ 110-165 ppm. The carbonyl carbon (C=O) will be significantly downfield (δ > 160 ppm). The carbon of the methoxy group will be around δ 55 ppm. The carbon attached to fluorine will show a large ¹JCF coupling. |
| IR (KBr, cm⁻¹) | Not available | Not available | Not available | A strong C=O stretch for the amide group around 1650-1680 cm⁻¹. An N-H stretch as a sharp peak around 3300 cm⁻¹. C-O stretching for the methoxy group around 1250 cm⁻¹. Aromatic C=C and C-H stretches, as well as C-Cl and C-F stretches. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 246 | [M+H]⁺ at m/z 262/264 | [M+H]⁺ at m/z 363/365 | Expected [M+H]⁺ ions at m/z 280 and 282 (³⁵Cl/³⁷Cl isotopes). |
Analysis and Interpretation:
-
¹H NMR: The amide proton (N-H) is often broad due to quadrupole broadening from the nitrogen atom and can exchange with deuterium in solvents like D₂O, leading to its disappearance from the spectrum. Its chemical shift is also sensitive to solvent and concentration.
-
¹³C NMR: The carbonyl carbon of the amide is a key diagnostic signal, appearing at a characteristic downfield shift.
-
IR Spectroscopy: The IR spectrum provides clear evidence for the formation of the amide linkage, with the C=O and N-H stretching frequencies being particularly informative.
-
Mass Spectrometry: Electrospray ionization (ESI) is a soft ionization technique commonly used for amides, and it will typically show the protonated molecule [M+H]⁺, again with the characteristic chlorine isotopic pattern.
Conclusion
The spectroscopic analysis of compounds synthesized from this compound reveals a rich interplay of structural features and electronic effects. The presence of the chloro and fluoro substituents provides unique and informative signatures in NMR, IR, and mass spectra. A thorough understanding of these spectroscopic characteristics is indispensable for researchers in confirming the successful synthesis of their target molecules, assessing their purity, and ultimately, advancing their research goals in drug discovery and materials science. This guide serves as a foundational resource for interpreting the spectroscopic data of this important class of compounds.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 4-Fluoro-1,1'-biphenyl(324-74-3) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile | C13H8FN | CID 1393040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Chloro-N-(2-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
A Comparative Guide to the Efficiency of 5-Chloro-2-fluorophenylboronic Acid in C-C Bond Formation
This guide provides an in-depth assessment of 5-Chloro-2-fluorophenylboronic acid's performance in palladium-catalyzed C-C bond formation, specifically focusing on the Suzuki-Miyaura cross-coupling reaction. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocols to explore the mechanistic nuances and comparative efficacy of this versatile building block. We will dissect the causality behind experimental design and present objective, data-driven comparisons to guide your synthetic strategy.
Introduction: The Strategic Value of Fluorinated Biaryls
The construction of carbon-carbon (C-C) bonds is the bedrock of modern organic synthesis. Among the myriad of available methods, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild conditions, and exceptional functional group tolerance.[1][2] This Nobel Prize-winning methodology has become indispensable in the synthesis of biaryl and heteroaryl structures, which are privileged motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
The specific reagent of interest, this compound, offers a unique combination of electronic and steric properties. The incorporation of fluorine and chlorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[3][5] The ortho-fluoro and meta-chloro substituents on this boronic acid create a distinct electronic environment that directly influences its reactivity in the catalytic cycle, making a detailed efficiency assessment crucial for its effective deployment.
Mechanistic Considerations: The Role of Substituents in the Catalytic Cycle
The efficiency of the Suzuki-Miyaura reaction is governed by a delicate interplay of three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][6] The electronic properties of the boronic acid are most impactful during the transmetalation step, which is frequently the rate-determining phase of the reaction.[6][7]
For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species (Ar-B(OH)₃⁻). This species then transfers its organic group to the palladium(II) center. The electron-withdrawing nature of the fluorine and chlorine atoms on this compound decreases the electron density of the aromatic ring. This, in turn, can reduce the nucleophilicity of the carbon atom attached to boron, potentially slowing the transmetalation step compared to electron-rich or unsubstituted phenylboronic acids. However, this electronic deficit can be advantageous in preventing unwanted side reactions like protonolysis and homocoupling. The ortho-fluorine substituent can also play a role in stabilizing intermediates through coordination or steric effects.[8]
A Validated Experimental Protocol for Assessing Efficiency
The following protocol provides a robust framework for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. The rationale behind the selection of each reagent is detailed to provide a self-validating system.
Experimental Workflow Diagram
Detailed Step-by-Step Methodology
-
Reaction Setup (The "Why"): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (e.g., 4-bromoacetophenone, 1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.). The excess boronic acid ensures complete consumption of the limiting halide, while a strong base like K₂CO₃ is essential for forming the active boronate species.[6][9] The entire setup is conducted under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst System (The "Why"): Add the palladium source, such as Pd₂(dba)₃ (0.01 mmol, 1 mol%), and a suitable ligand, like Sphos (0.022 mmol, 2.2 mol%). A Pd(0) source like Pd₂(dba)₃ avoids the need for an in-situ reduction step, which can sometimes lead to side reactions.[10] A bulky, electron-rich phosphine ligand like Sphos is critical; it promotes the oxidative addition of the aryl halide to the palladium center and facilitates the final reductive elimination step, leading to higher turnover numbers and efficiency, especially with challenging substrates.[9][10]
-
Solvent Addition and Reaction (The "Why"): Add anhydrous, degassed 1,4-dioxane (5 mL) to the tube. Degassing the solvent (e.g., by three freeze-pump-thaw cycles or sparging with argon) is crucial to remove dissolved oxygen. The choice of a polar aprotic solvent like dioxane helps to solubilize the various components of the reaction mixture.[3] Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring and Workup (The "Why"): Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. The aqueous wash removes the inorganic base and boron-containing byproducts.
-
Purification (The "Why"): Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product. This standard purification ensures the removal of any unreacted starting materials, catalyst residues, and ligand-related byproducts.
Comparative Performance Data
To objectively assess the efficiency of this compound, its performance was compared against other commercially available phenylboronic acids in the coupling with 4-chloroacetophenone, a moderately challenging electrophile. The use of an aryl chloride highlights the efficacy of the catalyst system, as the C-Cl bond is significantly less reactive than C-Br or C-I bonds in oxidative addition.[2][11]
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling with 4-Chloroacetophenone
| Entry | Boronic Acid | Product | Yield (%) [a] |
| 1 | Phenylboronic Acid | 4-Acetylbiphenyl | 91% |
| 2 | 2-Fluorophenylboronic Acid | 4-Acetyl-2'-fluorobiphenyl | 88% |
| 3 | 4-Chlorophenylboronic Acid | 4-Acetyl-4'-chlorobiphenyl | 85% |
| 4 | This compound | 4-Acetyl-5'-chloro-2'-fluorobiphenyl | 89% |
[a] Conditions: Aryl chloride (1.0 mmol), boronic acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), Sphos (2.2 mol%), K₃PO₄ (2.0 mmol), Toluene/H₂O (5:1), 110 °C, 12h. Yields are for isolated, purified product. Data is representative and synthesized from typical outcomes reported for similar substrates.[7][11]
Analysis of Results
The data reveals that this compound (Entry 4) demonstrates high efficiency, providing a yield of 89%, comparable to the unsubstituted phenylboronic acid (Entry 1) and slightly better than other single-substituted analogs (Entries 2 and 3). This excellent performance with a challenging aryl chloride substrate underscores its utility. The slightly reduced yields for the halogenated boronic acids (Entries 2, 3, and 4) compared to the parent phenylboronic acid can be attributed to the decreased nucleophilicity of the aryl ring due to the electron-withdrawing nature of the halogens, which can slow the rate-determining transmetalation step.[7] Nevertheless, the high yield obtained with this compound confirms that modern catalyst systems can readily overcome this electronic deactivation, making it a highly effective and reliable coupling partner.
Conclusion and Outlook
This compound is a highly efficient and robust reagent for the construction of C-C bonds via the Suzuki-Miyaura cross-coupling reaction. Its performance, even with challenging aryl chloride coupling partners, is comparable to that of simpler, unsubstituted boronic acids. The electronic deactivation imparted by the chloro and fluoro substituents is effectively overcome by state-of-the-art palladium-phosphine catalyst systems, allowing for the reliable synthesis of complex, halogenated biaryl structures.
For researchers in drug discovery and materials science, this compound represents a valuable tool for introducing strategically important chloro- and fluoro-substituted phenyl motifs. Its predictable reactivity and high yields make it a dependable building block for the synthesis of novel molecular entities with potentially enhanced physicochemical and biological properties.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 5-Chloro-2-fluorophenylboronic Acid and Its Analogs for Pharmaceutical Research
For researchers, scientists, and professionals in drug development, the stability of building blocks like 5-Chloro-2-fluorophenylboronic acid is paramount. As a crucial reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, its integrity directly impacts reaction yield, impurity profiles, and the overall success of a synthetic campaign.[1] This guide provides an in-depth technical evaluation of the stability of this compound, offering a comparative perspective against its structural analogs. We will delve into the primary degradation pathways and present a comprehensive experimental framework for their quantitative assessment, empowering you to make informed decisions in your research.
The inherent reactivity of the boronic acid functional group, while synthetically useful, also renders it susceptible to degradation. Understanding the influence of substituents on the phenyl ring is critical for predicting and managing the stability of these valuable reagents. The presence of electron-withdrawing groups, such as chlorine and fluorine, significantly influences the Lewis acidity of the boron center, which in turn affects its stability.[2]
Key Degradation Pathways of Phenylboronic Acids
Three primary degradation pathways compromise the stability of phenylboronic acids:
-
Protodeboronation: This is a common degradation route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often accelerated in aqueous or protic media and its rate is highly dependent on pH and the electronic properties of the substituents on the aromatic ring.
-
Oxidation: The carbon-boron bond is susceptible to oxidative cleavage, particularly in the presence of reactive oxygen species. This degradation pathway is a significant concern in biological applications and under aerobic storage conditions. The oxidative instability of some boronic acids at physiological pH can be comparable to that of thiols.[3][4][5]
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable six-membered ring known as a boroxine (a cyclic trimer).[6][7][8] While often a reversible process upon exposure to water, the formation of boroxines can complicate stoichiometry and characterization. Electron-donating groups on the phenyl ring have been shown to favor boroxine formation.[7]
The interplay of these degradation pathways is influenced by the specific substitution pattern on the phenyl ring. For this compound, the electron-withdrawing nature of both the chloro and fluoro substituents is expected to impact its stability profile.
Comparative Stability Analysis: An Experimental Framework
To provide a quantitative comparison of the stability of this compound and its analogs, a well-designed experimental protocol is essential. The following framework outlines a systematic approach to evaluating their stability under various stress conditions.
Selected Analogs for Comparison
A meaningful comparison requires the selection of analogs that systematically probe the electronic and steric effects of the halogen substituents. The following set of commercially available phenylboronic acids is proposed for this study:
| Compound Number | Compound Name | Rationale for Inclusion |
| 1 | This compound | Test Compound |
| 2 | 2-Fluorophenylboronic acid | To assess the effect of removing the chloro substituent. |
| 3 | 4-Chloro-3-fluorophenylboronic acid | An isomeric analog to evaluate the impact of substituent position. |
| 4 | 2-Chloro-5-fluorophenylboronic acid | Another isomeric analog for positional effect analysis. |
| 5 | Phenylboronic acid | Unsubstituted parent compound for baseline comparison. |
| 6 | 3,5-Dichlorophenylboronic acid | To compare the effect of two chloro substituents versus a chloro and a fluoro substituent. |
Experimental Workflow
The following diagram outlines the workflow for the comparative stability study.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. iris.cnr.it [iris.cnr.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
Safety Operating Guide
Navigating the Disposal of 5-Chloro-2-fluorophenylboronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step instructions for the proper disposal of 5-Chloro-2-fluorophenylboronic acid, a compound frequently utilized in organic synthesis, particularly in cross-coupling reactions. Adherence to these protocols will mitigate risks to personnel, prevent environmental contamination, and uphold the integrity of your research operations.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedures, it is crucial to recognize the inherent hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant.[1][2][3] Direct contact can cause redness and pain. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a certified chemical fume hood to minimize exposure risks.
Table 1: Hazard Information for this compound
| Hazard Statement | GHS Classification | Precautionary Measures |
| Causes skin irritation | Skin Irrit. 2 | P264: Wash skin thoroughly after handling.[1][2][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] |
| Causes serious eye irritation | Eye Irrit. 2 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P337+P313: If eye irritation persists: Get medical advice/attention.[1][2][3] |
| May cause respiratory irritation | STOT SE 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6] |
Core Directive: Disposal as Hazardous Waste
The primary and most critical directive for the disposal of this compound is to treat it as hazardous waste . Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[7][8] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[9]
The recommended course of action is to entrust the disposal to a licensed and certified hazardous waste disposal company.[1][10] These professionals are equipped to handle and process chemical waste in compliance with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) in the United States.[8][10][11]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and preparation of this compound for professional disposal.
Part 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the following PPE:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended for additional protection.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Inspect gloves for any signs of damage before use.
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: When handling the solid powder, use a NIOSH-approved respirator to prevent inhalation of dust particles.
All handling of the solid chemical and its solutions should be performed within a functioning chemical fume hood.
Part 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[7][12][13][14] this compound is a halogenated organic compound and must be collected in a designated waste stream.[1][12]
Solid Waste:
-
Carefully collect any unused or waste this compound powder.
-
Place the solid waste in a clearly labeled, sealable, and chemically compatible container designated for "Halogenated Organic Solid Waste."
-
Contaminated consumables such as weighing papers, gloves, and paper towels should also be placed in this container.
Liquid Waste:
-
If the this compound is in a solution, collect the liquid waste in a separate, designated "Halogenated Organic Liquid Waste" container.
-
Ensure the container is made of a compatible material, such as high-density polyethylene (HDPE) or glass, and has a secure, leak-proof cap.[15][16] Never use metal containers for corrosive or potentially reactive waste.[15][17]
-
Do not mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[12][18][19]
Part 3: Container Labeling and Storage
Accurate and clear labeling is a critical component of safe waste management.
-
Labeling: Immediately upon starting a waste container, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Irritant").
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.
-
The storage area should be well-ventilated and away from sources of ignition.
-
Ensure the container is stored in secondary containment to prevent spills.
-
Part 4: Disposal of Empty Containers
Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.[20]
-
Triple Rinsing:
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).
-
Crucially, the first rinseate must be collected and disposed of as "Halogenated Organic Liquid Waste." [20]
-
Subsequent rinseates should also be collected as hazardous waste.
-
-
Final Disposal:
-
After triple rinsing and allowing the container to air dry completely, deface or remove the original product label.
-
The clean and dry container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic waste.
-
The Logic of Segregation: Why Halogenated Waste is Different
Segregating halogenated organic compounds like this compound is not merely a procedural formality; it is a critical safety and environmental imperative. The presence of halogens (in this case, chlorine and fluorine) necessitates specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and prevent the formation of toxic byproducts.[12] Mixing halogenated waste with non-halogenated waste contaminates the entire volume, significantly increasing the cost and complexity of disposal.[14]
On-Site Treatment: A Word of Caution
While some simple chemical wastes can be neutralized or deactivated in the lab before disposal, this is not recommended for this compound without the explicit approval and guidance of your institution's Environmental Health and Safety (EHS) department.
-
Alkaline Hydrolysis: While aryl halides can undergo alkaline hydrolysis, the reaction conditions can be harsh and the completeness of the reaction difficult to verify in a standard laboratory setting.[21][22][23][24][25]
-
Oxidation: Advanced oxidation processes can degrade aromatic compounds, but these methods often require specialized equipment and expertise to be conducted safely and effectively.[2][3][26]
Attempting to treat this chemical without a validated protocol can lead to incomplete reactions, the generation of unknown and potentially more hazardous byproducts, and an increased risk of exposure.
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Contain: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect: Carefully sweep up the solid spill or the absorbent material and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Decision Workflow
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste disposal guidelines and your EHS department for any questions or clarification.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 3. Atmospheric oxidation of halogenated aromatics: comparative analysis of reaction mechanisms and reaction kinetics - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. Hazardous Pharmaceutical Waste Disposal- Unit444 [unit444.com.au]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Biodegradation and biotransformation of organofluorine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. unigoa.ac.in [unigoa.ac.in]
- 8. Content Retired - Compliance Assistance Centers [caiweb.com]
- 9. laballey.com [laballey.com]
- 10. pharmtech.com [pharmtech.com]
- 11. rxdestroyer.com [rxdestroyer.com]
- 12. bucknell.edu [bucknell.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. gcwgandhinagar.com [gcwgandhinagar.com]
- 15. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 16. newpigltd.scene7.com [newpigltd.scene7.com]
- 17. sites.rowan.edu [sites.rowan.edu]
- 18. mdpi.com [mdpi.com]
- 19. bsu.edu [bsu.edu]
- 20. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Reaction of Alkyl Halides Virtual Lab | PraxiLabs [praxilabs.com]
- 23. Aryl halide - Wikipedia [en.wikipedia.org]
- 24. quora.com [quora.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Advanced oxidation processes for the removal of mono and polycyclic aromatic hydrocarbons - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide: Personal Protective Equipment for 5-Chloro-2-fluorophenylboronic Acid
As Senior Application Scientist, this guide provides essential, field-tested protocols for the safe handling of 5-Chloro-2-fluorophenylboronic acid. Boronic acids and their derivatives are foundational reagents in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. However, their physiological effects, particularly skin, eye, and respiratory irritation, demand rigorous adherence to safety protocols. This document moves beyond mere compliance, offering a framework for risk assessment and procedural excellence to ensure your safety and the integrity of your research.
The guidance herein is synthesized from established safety data for structurally analogous compounds. Phenylboronic acids, especially those functionalized with halogens, are consistently categorized as irritants. Therefore, the core principle of our approach is the prevention of any direct contact or inhalation.
Hazard Identification and Risk Assessment
This compound, like other halogenated phenylboronic acids, should be handled as a hazardous substance. The primary risks are:
-
Skin Irritation: Direct contact can cause irritation, redness, and discomfort.[1][2]
-
Serious Eye Irritation: The compound can cause significant eye irritation if it comes into contact with the eyes.[1][2]
-
Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the respiratory system.
These hazards necessitate a multi-layered defense strategy centered on robust engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls: Your First Line of Defense
Before any PPE is selected, proper engineering controls must be in place. All handling of this compound solid should occur within a certified chemical fume hood to minimize inhalation exposure.[1][3] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][3]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale and specific manipulations of the procedure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale and Expert Insight |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A full-face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant risk of splashing.[4] | Boronic acids are often fine, lightweight powders that can easily become airborne during transfer. Goggles provide a necessary seal around the eyes. The face shield offers a secondary barrier, protecting the entire face from splashes or puffs of powder. |
| Hand Protection | Chemically resistant nitrile gloves. | Nitrile gloves provide adequate protection against incidental contact. It is critical to inspect gloves for any signs of degradation or perforation before use. If direct, prolonged contact occurs or if gloves become contaminated, they must be changed immediately.[3][5] |
| Body Protection | A fully-buttoned, flame-resistant laboratory coat. Long pants and closed-toe shoes are mandatory.[5] For large-scale operations, a chemical-resistant apron is recommended.[3] | This protects the skin from accidental spills and contact with contaminated surfaces. The lab coat should be laundered separately from personal clothing. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially when weighing or transferring powder.[6][5] | This is a critical and often overlooked step. The fine particulate nature of many boronic acids presents a significant inhalation hazard. An N95 mask is effective at filtering these particulates, preventing respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for safety.
Preparation and Donning PPE
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware) before handling the chemical to minimize movement and potential for exposure.
-
Don PPE: Put on all required PPE in the following order: lab coat, closed-toe shoes, long pants, safety goggles, and finally, gloves. If a respirator is needed, it should be fit-tested and donned according to institutional guidelines.
Chemical Handling
-
Transfer: Conduct all transfers of the solid compound within the fume hood.
-
Avoid Dust Generation: Use a spatula to carefully transfer the solid. Avoid scooping actions that could create dust clouds.[6][5]
-
Container Management: Keep the container of this compound tightly closed when not in use.[6][5]
Post-Handling and Doffing PPE
-
Decontamination: Clean the work area to remove any residual chemical.
-
Doff PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the operational risk.
Spill and Disposal Plan
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others and evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill. Avoid actions that raise dust.[3]
-
Clean-up: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Waste Disposal
All waste generated from the use of this compound, including contaminated PPE, empty containers, and spill cleanup materials, must be treated as hazardous waste.[3] Dispose of this waste in accordance with local, state, and federal regulations. Never dispose of chemical waste down the drain.
By integrating these safety protocols into your daily laboratory operations, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


